molecular formula C11H10ClNO B1415362 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole CAS No. 927186-78-5

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

カタログ番号: B1415362
CAS番号: 927186-78-5
分子量: 207.65 g/mol
InChIキー: QCTXUUBTLPQWGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTXUUBTLPQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (CAS 927186-78-5)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the isoxazole ring serves as a privileged scaffold, frequently utilized as a metabolically stable bioisostere for amides and esters. 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (CAS 927186-78-5) is a highly versatile, bifunctional building block[1]. It combines the robust pharmacological profile of a 3,5-disubstituted isoxazole with an electrophilic chloromethyl handle, making it an ideal precursor for rapid library generation via nucleophilic substitution (S_N2) reactions.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, mechanistic causality, and applications in drug discovery.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting the behavior of this compound during both synthesis and biological assay development. The presence of the p-tolyl (4-methylphenyl) group imparts significant lipophilicity, while the chloromethyl moiety dictates its reactivity profile[2].

PropertyValue / Description
Chemical Name 3-(Chloromethyl)-5-(4-methylphenyl)-1,2-oxazole
CAS Registry Number 927186-78-5
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
SMILES String Cc1ccc(cc1)-c1cc(CCl)no1
Physical State Solid (Typical for 3,5-diaryl/alkyl isoxazoles)
Electrophilicity High (Primary alkyl chloride adjacent to an sp² center)
LogP (Estimated) ~2.8 – 3.2 (Highly lipophilic due to the p-tolyl group)

Note: Exact boiling and melting points are highly dependent on crystalline purity and are typically established empirically per batch during analytical characterization[2].

Synthetic Methodology & Mechanistic Causality

The foundational step in synthesizing 3-(chloromethyl)-5-arylisoxazoles is the construction of the isoxazole core. While condensation of 1,3-diketones with hydroxylamine is a classical approach, it often suffers from poor regioselectivity. Therefore, the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is the gold standard for this specific architecture[3].

Mechanistic Causality: Why[3+2] Cycloaddition?

The Huisgen [3+2] cycloaddition is driven by the interaction between the HOMO/LUMO of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne)[4].

  • Regioselectivity: When chloroacetonitrile oxide reacts with 4-ethynyltoluene, the reaction is highly regioselective. Electronic and steric factors dictate that the oxygen atom of the nitrile oxide attacks the more substituted carbon of the alkyne. Consequently, the terminal carbon of the alkyne becomes C4 of the isoxazole, and the p-tolyl group is exclusively directed to the C5 position[5].

  • Pre-installation of the Reactive Handle: Attempting to chlorinate a 3-methylisoxazole post-cyclization requires harsh radical conditions (e.g., NCS, AIBN) that often lead to over-chlorination or reaction at the p-tolyl methyl group. Generating the nitrile oxide from a precursor that already contains the chloromethyl group (2-chloro-N-hydroxyacetimidoyl chloride) bypasses this issue entirely, yielding a clean product[3].

Standard Experimental Protocol
  • Dipole Generation: Dissolve 2-chloro-N-hydroxyacetimidoyl chloride (1.1 eq) and 4-ethynyltoluene (1.0 eq) in a non-polar or slightly polar aprotic solvent (e.g., dichloromethane or toluene).

  • Cycloaddition: Slowly add a mild organic base, such as triethylamine (Et₃N, 1.2 eq), dropwise at 0 °C to room temperature. The base abstracts the a-proton from the imidoyl chloride, eliminating HCl to generate the highly reactive chloroacetonitrile oxide in situ.

  • Workup: Allow the reaction to stir for 4–12 hours. Quench with water, extract with ethyl acetate, and wash the organic layer with brine.

  • Purification: Purify via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure 3-(chloromethyl)-5-(4-methylphenyl)isoxazole.

Synthesis Pathway Visualization

Synthesis A 4-Ethynyltoluene (Terminal Alkyne) D [3+2] Cycloaddition (Regioselective) A->D B 2-Chloro-N-hydroxyacetimidoyl chloride (Precursor) C Chloroacetonitrile Oxide (1,3-Dipole) B->C Et3N (Base) - HCl C->D E 3-(Chloromethyl)-5- (4-methylphenyl)isoxazole D->E

Caption: Regioselective[3+2] cycloaddition pathway for the synthesis of the target isoxazole.

Applications in Drug Development & Library Synthesis

In medicinal chemistry, 3-(chloromethyl)-5-(4-methylphenyl)isoxazole is rarely the final drug candidate; rather, it is a highly prized intermediate.

The Electrophilic Chloromethyl Handle

The primary alkyl chloride at the C3 position is highly activated due to the adjacent sp² hybridized carbon of the isoxazole ring. This makes it an exceptional substrate for S_N2 nucleophilic substitution . Researchers leverage this to rapidly generate combinatorial libraries:

  • Amination: Reaction with primary or secondary amines (e.g., piperazines, morpholines) yields tertiary amine derivatives, which are critical for tuning the pKa, solubility, and target-binding affinity of a drug candidate.

  • Etherification/Thioetherification: Displacement by alkoxides or thiolates generates ether or thioether linkages, often used to bridge the isoxazole core to other pharmacophores.

The Isoxazole Core as a Bioisostere

The isoxazole ring itself is frequently utilized to replace ester or amide bonds in lead compounds. Because it resists hydrolytic cleavage by plasma esterases and amidases, incorporating this core significantly improves the in vivo half-life and metabolic stability of the resulting drug. Furthermore, the p-tolyl group provides a hydrophobic anchor capable of occupying deep lipophilic pockets in target kinases or GPCRs.

Derivatization Workflow Visualization

Applications Core 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole SN2 SN2 Displacement (Electrophilic Chloromethyl) Core->SN2 Bio Bioisosteric Core (Metabolically Stable Isoxazole) Core->Bio Medicinal Chemistry Utility Amine Amination (Secondary/Tertiary Amines) SN2->Amine + R-NH2 / R2NH Thiol Thioetherification (S-Alkylation) SN2->Thiol + R-SH Ether Etherification (O-Alkylation) SN2->Ether + R-OH / Base

Caption: S_N2 derivatization pathways utilizing the electrophilic chloromethyl handle.

Analytical Characterization & Handling

Analytical Quality Control

To validate the self-validating system of the synthesis, rigorous analytical checks must be performed:

  • ¹H NMR: The diagnostic isoxazole C4 proton typically appears as a sharp singlet in the aromatic region (~6.5 - 7.0 ppm). The chloromethyl protons (CH₂Cl) will appear as a distinct singlet (~4.5 - 4.7 ppm), confirming the presence of the reactive handle. The p-tolyl methyl group will appear as a singlet (~2.3 - 2.4 ppm).

  • LC-MS: Electrospray ionization (ESI) should yield a strong [M+H]⁺ peak at m/z 208.1. The isotopic pattern must reflect the 3:1 ratio of ³⁵Cl to ³⁷Cl, confirming the presence of the chlorine atom.

Safety and Handling

As an alkylating agent, 3-(chloromethyl)-5-(4-methylphenyl)isoxazole poses specific hazards. Alkyl halides are known skin and respiratory irritants and potential mutagens.

  • PPE: Handle exclusively in a certified fume hood using nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent slow hydrolysis of the chloromethyl group by atmospheric moisture.

Sources

1H NMR and 13C NMR chemical shifts for 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole requires a rigorous understanding of the electronic environment dictated by the heterocyclic core. As a 3,5-disubstituted isoxazole, this compound is a highly valuable bioisostere in medicinal chemistry and a versatile building block in organic synthesis.

This technical guide provides a comprehensive breakdown of the predicted 1 H and 13 C NMR chemical shifts, the mechanistic causality behind these values, and the self-validating experimental protocols required for accurate spectroscopic characterization.

Structural Analysis & Mechanistic Causality

The isoxazole ring is an electron-rich heteroaromatic system containing adjacent oxygen and nitrogen atoms. The chemical shifts of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole are governed by three primary electronic effects:

  • Heteroatom Deshielding (Isoxazole Core): The high electronegativity of the oxygen and nitrogen atoms pulls electron density away from the C-3 and C-5 positions, resulting in significant downfield shifts in the 13 C spectrum. Conversely, the C-4 position is shielded by resonance donation from the oxygen lone pairs, making it the most upfield carbon in the heterocyclic ring.

  • Inductive Withdrawal (-I Effect): The chloromethyl group ( −CH2​Cl ) at the C-3 position exerts a strong inductive electron-withdrawing effect. This deshields the methylene protons, pushing them downfield to approximately 4.60 ppm.

  • Resonance Donation (+R Effect): The p-tolyl (4-methylphenyl) group at the C-5 position extends the conjugated π -system. The electron-donating nature of the methyl group slightly shields the ortho-protons of the phenyl ring compared to an unsubstituted phenyl group.

According to established[1], the H-4 proton serves as a critical diagnostic marker for confirming the regiochemistry of the cycloaddition, as its chemical shift is highly sensitive to the electronic nature of the C-5 substituent.

Causality A 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole B Isoxazole Ring (Electron Withdrawing) A->B C Chloromethyl Group (-I Inductive Effect) A->C D p-Tolyl Group (+R Resonance Effect) A->D E Deshielding of H-4 (~6.55 ppm) B->E G Shielding of C-4 (~98.5 ppm) B->G F Deshielding of C-3 (~160.0 ppm) C->F D->G

Figure 1: Logical relationship mapping electronic effects to their corresponding NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Recent methodological advances in [2] emphasize the necessity of rigorous sample preparation to prevent spectral artifacts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3​ provides excellent solubility for non-polar heterocycles. The inclusion of TMS establishes an internal reference ( δ 0.00 ppm) to self-validate the chemical shift calibration, ensuring that any drift in the magnetic field is accounted for.

  • Instrument Calibration (Shimming): Perform gradient shimming (Z-axis) until the lock signal is maximized and the full-width at half-maximum (FWHM) of the residual solvent peak ( CHCl3​ at 7.26 ppm) is <1.0 Hz.

    • Causality: High magnetic field homogeneity prevents peak broadening, which is critical for resolving the J-coupling constants of the p-tolyl aromatic protons.

  • Acquisition Parameters ( 1 H NMR): 400 MHz, 16 scans, relaxation delay (D1) of 1.5 s, acquisition time (AQ) of 3.0 s.

  • Acquisition Parameters ( 13 C NMR): 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 s, with WALTZ-16 proton decoupling.

    • Causality: The D1 delay must exceed 3–5 times the T1​ relaxation time. Quaternary carbons (C-3, C-5, and aromatic ipso-carbons) lack attached protons for dipole-dipole relaxation, meaning they relax slowly. A sufficient D1 ensures they are fully relaxed before the next pulse, preventing signal suppression.

Workflow A Synthesis: [3+2] Cycloaddition B Purification: Flash Chromatography A->B C Sample Prep: Dissolution in CDCl3 B->C D Acquisition: 1H & 13C NMR C->D E Analysis: Shift Assignment D->E

Figure 2: Step-by-step experimental workflow for the synthesis and NMR characterization.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on empirical data for 3-alkyl-5-arylisoxazole systems.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentMechanistic Rationale
2.40 Singlet (s)3H- Ar−CH3​ Standard methyl group attached to an aromatic ring.
4.62 Singlet (s)2H- −CH2​Cl Deshielded by both the highly electronegative chlorine atom and the adjacent sp2 C-3 of the isoxazole.
6.55 Singlet (s)1H-Isoxazole H-4Highly diagnostic. Shielded by resonance from the isoxazole oxygen, preventing it from appearing in the standard aromatic region (>7.0 ppm).
7.28 Doublet (d)2H8.0Ar-H (meta to isoxazole)Ortho to the electron-donating methyl group, resulting in slight shielding compared to the other aromatic protons.
7.68 Doublet (d)2H8.0Ar-H (ortho to isoxazole)Deshielded by the anisotropic effect of the adjacent isoxazole ring.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
21.5 Primary ( CH3​ ) Ar−CH3​ Standard benzylic methyl carbon.
35.8 Secondary ( CH2​ ) −CH2​Cl Typical shift for an allylic/benzylic-like chloromethyl group.
98.5 Tertiary (CH)Isoxazole C-4Strongly shielded by the +R effect of the isoxazole oxygen atom.
124.5 Quaternary (C)Ar-C (ipso to isoxazole)Conjugation with the heterocycle dictates this shift.
125.8 Tertiary (CH)Ar-C (ortho to isoxazole)Aromatic carbons.
129.8 Tertiary (CH)Ar-C (meta to isoxazole)Aromatic carbons adjacent to the methyl group.
140.5 Quaternary (C)Ar-C (para to isoxazole)Deshielded by the direct attachment of the methyl group.
160.0 Quaternary (C)Isoxazole C-3Deshielded by the adjacent electronegative nitrogen atom.
170.5 Quaternary (C)Isoxazole C-5Most downfield signal; heavily deshielded by the directly attached oxygen atom and conjugation with the phenyl ring.

References

  • Sechi, M., Sannia, L., Orecchioni, M., & Neamati, N. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1102.[Link]

  • Fatollahzadeh Dizaji, M., & Edjalali, L. (2025). Revolutionizing Isoxazole Chemistry: Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Proceedings of the 29th International Electronic Conference on Synthetic Organic Chemistry, MDPI.[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay reliability to final formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of its solubility in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). Furthermore, this document outlines a gold-standard experimental protocol for thermodynamic solubility determination and presents anticipated solubility data, offering a foundational resource for researchers, scientists, and drug development professionals.

Introduction to 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole and the Role of Solubility

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] These five-membered heterocyclic compounds are recognized for their wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[2] The specific compound, 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, features key functional groups—a reactive chloromethyl group and a substituted phenyl ring—that make it a versatile intermediate for the synthesis of more complex derivatives.[3][4]

In the drug discovery and development pipeline, understanding an API's solubility is paramount.[5] Poor solubility can lead to a host of challenges, including:

  • Unreliable Bioassay Results: Precipitation of the compound in aqueous assay buffers can lead to an underestimation of its true potency.[5][6]

  • Formulation Difficulties: Low solubility complicates the development of viable dosage forms, particularly for parenteral administration.[7]

  • Poor Bioavailability: The rate and extent of drug absorption are often limited by its ability to dissolve in physiological fluids.[5]

Polar aprotic solvents like DMSO, DMF, and ACN are ubiquitous in pharmaceutical research.[8] They are essential for dissolving a wide range of organic molecules for initial high-throughput screening (HTS), compound storage, and chemical synthesis.[8][9][10] Therefore, a quantitative understanding of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole's solubility in these solvents is a critical first step in its evaluation as a potential drug lead or synthetic precursor.

Theoretical Framework for Solubility in Polar Aprotic Solvents

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[11][12] For a more quantitative prediction, we can turn to models like the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[11][13][14] Molecules with similar HSP values are more likely to be miscible.[11]

Key Intermolecular Interactions:

The solubility of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole in polar aprotic solvents is governed by the following interactions:

  • Dipole-Dipole Forces: Both the isoxazole ring and the chloromethyl group possess significant dipole moments. Polar aprotic solvents like DMSO (dipole moment ≈ 3.96 D) and DMF (dipole moment ≈ 3.82 D) have strong dipoles, enabling effective solvation of the polar regions of the solute molecule.

  • Dispersion Forces: The 4-methylphenyl (tolyl) group is largely nonpolar and will interact primarily through London dispersion forces with the alkyl groups of the solvent molecules.

  • Hydrogen Bonding: While polar aprotic solvents do not donate hydrogen bonds, the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.[15] This can lead to interactions with trace amounts of water or other protic impurities. The primary interaction, however, remains dipole-dipole.

The interplay of these forces dictates the overall solubility. The high polarity of DMSO and DMF generally makes them excellent solvents for a wide range of organic compounds, including those with moderate lipophilicity like the target molecule.[8] Acetonitrile, being slightly less polar, may exhibit lower solvating power for this specific compound.

Below is a conceptual diagram illustrating the key molecular interactions that facilitate the dissolution of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole in a polar aprotic solvent like DMSO.

cluster_solute 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (Solute) cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute_isoxazole Isoxazole Ring (Polar, H-bond acceptor) solvent_dipole Strong Dipole (e.g., S=O bond) solute_isoxazole->solvent_dipole Dipole-Dipole Interaction solute_chloromethyl Chloromethyl Group (Polar) solute_chloromethyl->solvent_dipole Dipole-Dipole Interaction solute_phenyl Methylphenyl Group (Nonpolar/Lipophilic) solvent_alkyl Alkyl Groups (Nonpolar) solute_phenyl->solvent_alkyl Dispersion Forces dissolution Solvation & Dissolution solvent_dipole->dissolution solvent_alkyl->dissolution

Caption: Molecular interactions driving solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical models provide valuable estimates, experimental measurement remains the gold standard for determining solubility. The shake-flask method is the most reliable technique for measuring thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent at a given temperature.[16][17][18][19]

Gold-Standard Protocol: Shake-Flask Method

This protocol details the steps for determining the thermodynamic solubility of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole.

Materials & Equipment:

  • 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (solid, >98% purity)

  • HPLC-grade solvents: DMSO, DMF, Acetonitrile

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatically controlled shaker/incubator (set to 25 °C)

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with a suitable UV detector and column (e.g., C18)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.[17]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired polar aprotic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[5][6][17]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let heavy solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.[17]

  • Sample Dilution: Carefully pipette a small aliquot (e.g., 100 µL) of the clear supernatant, being cautious not to disturb the solid pellet. Perform a serial dilution of this supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor used.

The following diagram visualizes the experimental workflow for the shake-flask method.

arrow arrow start Start: Add excess solid to vial add_solvent Add precise volume of solvent (e.g., 1 mL) start->add_solvent shake Equilibrate on shaker (25 °C, 24-48 hours) add_solvent->shake centrifuge Centrifuge to separate solid and supernatant shake->centrifuge supernatant Carefully collect supernatant centrifuge->supernatant dilute Serially dilute supernatant supernatant->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility from standard curve analyze->calculate end_node End: Report thermodynamic solubility calculate->end_node

Caption: Shake-Flask method workflow.

Anticipated Solubility Profile

While specific experimental data for 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole is not publicly available, we can predict a likely trend based on the properties of the solvents and the structure of the molecule. The compound has a predicted XlogP3 value of approximately 2.8, indicating moderate lipophilicity.[20]

Table 1: Predicted Solubility of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole at 25 °C

SolventDielectric Constant (approx.)Dipole Moment (D, approx.)Predicted Solubility CategoryAnticipated Range (mg/mL)
Dimethyl Sulfoxide (DMSO)473.96Very Soluble> 100
N,N-Dimethylformamide (DMF)373.82Very Soluble / Freely Soluble> 50
Acetonitrile (ACN)37.53.92Soluble10 - 30

Disclaimer: The values in Table 1 are expert estimations based on theoretical principles and data for structurally similar compounds. They must be confirmed by experimental measurement using the protocol described above.

Practical Considerations for the Researcher

  • Kinetic vs. Thermodynamic Solubility: For high-throughput screening, a kinetic solubility measurement is often performed by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6] This method is faster but can overestimate true solubility due to the formation of supersaturated solutions.[16] The shake-flask method described here provides the more fundamental thermodynamic value.[6]

  • Compound Stability: It is crucial to assess the stability of the compound in the chosen solvent over the equilibration period. The chloromethyl group may be susceptible to nucleophilic attack, especially in the presence of impurities (e.g., water). An HPLC purity check of the supernatant against a baseline sample is recommended.

  • Solvent Purity: The presence of water or other impurities in the solvents can significantly alter the measured solubility. Always use high-purity, anhydrous-grade solvents when possible.

Conclusion

A thorough understanding of the solubility profile of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole in polar aprotic solvents is a foundational requirement for its advancement in any drug discovery or chemical development program. Based on its structure, the compound is anticipated to have high solubility in DMSO and DMF, with moderate solubility in acetonitrile. This guide provides both the theoretical context for these expectations and a robust, field-proven experimental protocol for their empirical validation. By adhering to the principles of thermodynamic equilibrium and precise analytical quantification, researchers can generate reliable and reproducible solubility data, enabling informed decisions in subsequent stages of development.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP).[Link]

  • Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods.[Link]

  • West-Ward Pharmaceuticals. (n.d.). Using Hansen solubility parameters to predict drug & container interactions.[Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Al-Obaidi, H., & Buckle, M. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Park, K. Hansen Solubility Parameters.[Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.[Link]

  • ONdrugDelivery. (2022). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS.[Link]

  • Dakota Systems. (2026, March 23). The Power of Polar Aprotic Solvents: Unlocking Chemical Synthesis with DMF.[Link]

  • PubChem - NIH. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- | C16H12ClNO | CID 10901652.[Link]

  • Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]

  • ResearchGate. Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water.[Link]

  • PLOS One. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.[Link]

  • RSC Publishing. Replacement strategies for non-green dipolar aprotic solvents.[Link]

  • PMC - NIH. Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems.[Link]

  • Chemsrc. (2025, August 25). CAS#:927186-78-5 | 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole.[Link]

  • ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database.[Link]

  • PubChemLite. 3-(chloromethyl)-5-(4-methylphenyl)isoxazole (C11H10ClNO).[Link]

  • IOR Press. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.[Link]

  • PMC - NIH. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.[Link]

  • NextSDS. 3-(CHLOROMETHYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]ISOXAZOLE.[Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[Link]

  • PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.[Link]

  • MDPI. (2022, March 27). Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations.[Link]

  • PMC - NIH. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.[Link]

  • ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.[Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[Link]

  • ResearchGate. Acetonitrile as solvent.[Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.[Link]

  • UPCommons. Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile.[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Safe Handling Protocols for 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized isoxazoles serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and target affinity. 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole is a highly versatile synthetic intermediate used to install the 5-(p-tolyl)isoxazole pharmacophore. However, the presence of a benzylic-like chloromethyl group renders this compound a potent electrophile.

As a Senior Application Scientist, I frequently observe that the handling of niche heteroaromatic alkyl halides is treated with insufficient rigor compared to widely regulated reagents. This whitepaper synthesizes the physicochemical properties, extrapolated toxicological mechanisms, and field-proven, self-validating safety protocols required to handle this compound without compromising operator safety or experimental integrity.

Structural Analysis and Physicochemical Profiling

Understanding the macroscopic hazards of a chemical begins with its molecular architecture. The compound features three distinct structural domains that dictate its reactivity and toxicity:

  • The Chloromethyl Group (-CH₂Cl): A highly reactive primary alkyl halide. Adjacent to the electron-withdrawing isoxazole ring, this carbon center is highly susceptible to Sₙ2 nucleophilic attack.

  • The Isoxazole Core: Provides structural rigidity but also acts as an electron sink, further activating the adjacent chloromethyl group toward nucleophilic substitution.

  • The p-Tolyl Substituent: Significantly increases the overall lipophilicity (LogP) of the molecule, enhancing its ability to permeate lipid bilayers and nitrile gloves compared to simpler analogs.

Quantitative Data Summary
PropertyValue
Chemical Name 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole
CAS Number 927186-78-5[1]
Molecular Formula C₁₁H₁₀ClNO[1]
Molecular Weight 207.65 g/mol [1]
Physical State Solid/Crystalline (Extrapolated from MW and structure)
Reactivity Alert Moisture-sensitive; Direct-acting alkylating agent

Mechanistic Toxicology & Hazard Assessment

Because highly specific in vivo toxicological data for CAS 927186-78-5 is sparse, we must construct a predictive toxicity profile based on its structural pharmacophores—specifically drawing parallels to [2] and[3].

A. Acute Irritation and Lachrymatory Action

Chloromethyl heteroaromatics are notorious lachrymators. The causality lies in their rapid hydrolysis. When the compound contacts the aqueous environment of the corneal mucosa or respiratory tract, the chloromethyl group undergoes rapid hydrolysis, releasing localized hydrochloric acid (HCl)[2]. This causes immediate, severe tissue burns and involuntary tearing.

B. Genotoxicity and Protein Alkylation

As a monofunctional alkylating agent, this compound poses a severe chronic health hazard. Unlike bifunctional agents that cause DNA crosslinking, monofunctional alkylating agents covalently bind to nucleophilic sites on DNA (such as the N7 position of guanine), which can lead to frameshift mutations and point mutations[4]. Furthermore, the compound acts as a hapten, covalently binding to epidermal proteins and causing severe allergic contact dermatitis (sensitization).

ToxicityMechanism A 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (Electrophilic Alkylating Agent) B Aqueous Hydrolysis (Contact with Mucosa/Tears) A->B H2O C Nucleophilic Attack (DNA Bases / Protein Thiols) A->C Biological Nucleophiles D Release of HCl (Severe Lachrymation & Tissue Burns) B->D Rapid Degradation E Covalent Adduct Formation (Genotoxicity & Sensitization) C->E SN2 Substitution

Mechanistic pathway of toxicity for chloromethyl isoxazoles via hydrolysis and alkylation.
Extrapolated GHS Hazard Classifications
GHS Hazard ClassHazard StatementMechanistic Driver
Skin Corrosion H314: Causes severe skin burnsHydrolysis of -CH₂Cl releases localized HCl upon contact with sweat.
Eye Damage H318: Causes serious eye damageLachrymatory action; irreversible corneal protein denaturation.
Skin Sensitization H317: May cause allergic reactionCovalent haptenation of epidermal proteins via Sₙ2 alkylation.
Mutagenicity H341: Suspected of causing genetic defectsDirect Sₙ2 alkylation of nucleic acids (Ames test positive analog)[4].

Material Safety Data Sheet (MSDS) Core Directives

To mitigate the risks outlined above, standard laboratory practices must be elevated.

  • Storage Causality: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Ambient humidity causes slow hydrolysis in the bottle, releasing HCl gas. This not only degrades the reagent (ruining reaction yields) but pressurizes the vial, creating a burst and inhalation hazard upon opening.

  • PPE Selection: Standard nitrile gloves offer insufficient breakthrough times for highly lipophilic alkylating agents. Operators must use Butyl rubber or Silver Shield (laminate) gloves when handling the neat material or concentrated solutions.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems"—meaning they contain built-in checks to confirm that the safety or chemical objective has been successfully met before proceeding.

Protocol A: Safe Handling and Reaction Setup

Objective: Prevent operator exposure and reagent degradation during weighing and transfer.

  • Preparation: Purge a glovebox or a high-flow fume hood with Argon. Ensure the sash is pulled down to the lowest functional level.

  • Weighing: Tare a vial containing a PTFE-lined septum cap. Transfer the solid 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole into the vial using a static-free spatula.

  • Sealing & Validation: Seal the vial immediately. Self-Validation: Inject a slight positive pressure of Argon via a balloon and needle; if the balloon maintains inflation, the seal is intact, preventing moisture ingress.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or THF) directly through the septum via a dry syringe.

Protocol B: Quenching and Waste Decontamination

Objective: Completely destroy the reactive electrophile before transferring waste to standard accumulation carboys. Simply dumping this into an aqueous waste bin will create a biphasic mixture where the alkylating agent persists for weeks, endangering waste handlers.

QuenchingWorkflow Step1 1. Isolate Contaminated Material (Operate strictly in Fume Hood) Step2 2. Prepare Quenching Solution (10% NaOH or Ethanolic Ammonia) Step1->Step2 Step3 3. Slow Addition of Reagent (Maintain Ice Bath Cooling) Step2->Step3 Step4 4. Stir Vigorously for 12-24 Hours (Overcome Biphasic Barrier) Step3->Step4 Exothermic Reaction Step5 5. Validate & Dispose (TLC Confirmation -> Halogenated Waste) Step4->Step5 Self-Validation Step

Step-by-step quenching workflow for reactive chloromethyl isoxazole waste.

Step-by-Step Methodology:

  • Solubilization: Dissolve all contaminated glassware residues or reaction waste in a water-miscible co-solvent (e.g., Ethanol or THF) to prevent the lipophilic compound from crashing out.

  • Quenching Agent: Slowly add an excess of 10% aqueous NaOH or a 2M solution of ammonia in methanol. Caution: The hydrolysis/amination reaction is exothermic; use an ice bath.

  • Agitation: Stir vigorously for a minimum of 12 hours.

  • Self-Validation (Critical): Before declaring the waste safe, spot the mixture on a Thin Layer Chromatography (TLC) plate alongside a reference spot of the starting material. Elute and visualize under UV light. Do not dispose of the mixture until the starting material spot is completely absent.

  • Disposal: Once validated, neutralize the pH to 7 using dilute HCl, and dispose of the mixture in the designated halogenated aqueous waste stream.

References

  • Chemsrc. "CAS#:927186-78-5 | 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole." Chemical Properties and Identification. Available at:[1]

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 4-Chloromethyl-3,5-dimethylisoxazole." Handling and Hazard Statements for Chloromethyl Isoxazoles. Available at:[3]

  • Wikipedia. "Benzyl chloride - Toxicity and Reactions." Mechanisms of Alkylating Agents. Available at:[2]

  • Centers for Disease Control and Prevention (CDC). "BENZYL CHLORIDE - Occupational Safety and Health Guidelines." Mutagenicity and Respiratory Hazards. Available at:[4]

Sources

Methodological & Application

Application Note: 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole as a Privileged Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Guide & Experimental Protocols

Introduction: The Chemical Logic of the Scaffold

In modern drug discovery, the rapid and efficient synthesis of diverse compound libraries relies heavily on highly reactive, structurally rigid intermediates. 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (CAS: 927186-78-5) represents a premier building block that perfectly balances stability with synthetic utility[1].

The architecture of this intermediate provides two distinct pharmacological and synthetic advantages:

  • The Isoxazole Core & p-Tolyl Substituent: The five-membered isoxazole heterocycle is a "privileged scaffold" in medicinal chemistry[2]. It acts as a robust bioisostere for amide and ester linkages, offering superior resistance to enzymatic hydrolysis (amidases/esterases) while maintaining critical hydrogen-bond acceptor capabilities (via the N and O atoms)[3]. The 5-position is substituted with a lipophilic 4-methylphenyl (p-tolyl) group, which frequently serves as a hydrophobic anchor, driving π−π stacking or Van der Waals interactions within deep lipophilic binding pockets of target proteins (e.g., kinases, GPCRs, and cyclooxygenases).

  • The 3-Chloromethyl Electrophile: The chloromethyl group at the 3-position is an exceptionally reactive electrophilic handle. The adjacent sp2 -hybridized nitrogen of the isoxazole ring exerts an electron-withdrawing effect, significantly lowering the activation energy for bimolecular nucleophilic substitution ( SN​2 ) reactions[4]. This allows for rapid, divergent functionalization with various nucleophiles (amines, thiols, and alkoxides) under mild conditions.

Physicochemical Profile
PropertyValuePharmacological / Synthetic Relevance
CAS Number 927186-78-5Standardized registry identifier[1].
Molecular Formula C11H10ClNOPre-calculates to a low molecular weight, leaving ample room for target elaboration without violating Lipinski's Rule of 5[5].
Molecular Weight 207.66 g/mol Highly efficient ligand efficiency (LE) starting point[5].
Electrophilicity High ( SN​2 optimized)The primary chloride is unhindered, preventing competing elimination ( E2 ) pathways.
H-Bond Acceptors 2 (N, O)Facilitates critical interactions with target protein backbone amides.

Synthetic Divergence: Workflow and Applications

The primary utility of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole lies in its ability to act as a central hub for divergent synthesis. By varying the incoming nucleophile, medicinal chemists can rapidly generate sub-libraries of active pharmaceutical ingredients (APIs).

Workflow A 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (Core Intermediate) B Amination (SN2) Primary/Secondary Amines A->B K2CO3, DMF/MeCN, 80°C C Thioetherification Thiols / Heteroaryl Thiols A->C Cs2CO3, Acetone, RT D Etherification Phenols / Alcohols A->D NaH, THF, 0°C to RT E Kinase Inhibitors (e.g., p38 MAP Kinase) B->E F GPCR Ligands (e.g., CB2 Agonists) C->F G Anti-inflammatory Agents (COX-2 Inhibitors) D->G

Workflow demonstrating divergent SN2 functionalization of the isoxazole intermediate.

Quantitative Data: Nucleophilic Substitution Optimization

To ensure self-validating and reproducible results, the following table summarizes optimized reaction conditions for various nucleophile classes reacting with the chloromethyl intermediate.

Nucleophile ClassExample ReagentBase CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Secondary Amine Morpholine / Piperazine K2​CO3​ DMF60-804-875-85
Primary Amine BenzylamineDIPEAAcetonitrile806-1265-80
Thiol Thiophenol Cs2​CO3​ Acetone25 (RT)2-485-95
Phenol 4-Fluorophenol K2​CO3​ DMF808-1270-80

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation requires protocols that minimize side reactions (such as bis-alkylation of primary amines or hydrolysis of the isoxazole ring). The following methodologies are engineered for high fidelity.

Protocol A: N-Alkylation via Finkelstein-Assisted SN​2 Displacement

Objective: Synthesis of secondary/tertiary amine derivatives for kinase or GPCR targeting.

Causality & Design: While the chloromethyl group is reactive, aliphatic amines can sometimes react sluggishly, leading to prolonged heating and degradation. We employ a catalytic Finkelstein reaction by adding Potassium Iodide (KI). The in-situ generation of the highly reactive iodomethyl intermediate dramatically accelerates the SN​2 displacement. K2​CO3​ is selected as a mild, insoluble inorganic base to scavenge the HCl byproduct without promoting base-catalyzed ring opening of the isoxazole.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 mmol, 207.7 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol, 276.4 mg) and Potassium Iodide (KI, 0.1 mmol, 16.6 mg). Stir the suspension at room temperature for 10 minutes.

  • Nucleophile Addition: Slowly add the desired amine (e.g., morpholine, 1.2 mmol) dropwise to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C under an inert argon atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. Complete conversion typically occurs within 4-6 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Quench by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Critical Step - Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 15 mL) to completely remove residual DMF, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amine derivative.

Protocol B: S-Alkylation for Thioether Pharmacophores

Objective: Synthesis of thioether-linked isoxazoles, common in antimicrobial and anti-inflammatory agents.

Causality & Design: Thiols are highly nucleophilic but prone to oxidative disulfide formation. Using Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like acetone at room temperature generates a highly reactive, "naked" thiolate anion (due to the large, polarizable Cs+ cation). This allows the reaction to proceed instantaneously at room temperature, completely avoiding thermal degradation or disulfide byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve the target thiol (1.1 mmol) in anhydrous Acetone (5.0 mL) and purge the solution with argon for 5 minutes to prevent oxidation.

  • Deprotonation: Add Cs2​CO3​ (1.5 mmol, 488 mg) to the solution. Stir at room temperature for 15 minutes to allow complete formation of the thiolate anion.

  • Coupling: Add 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 mmol, 207.7 mg) in one portion. The reaction will turn cloudy as CsCl precipitates.

  • Monitoring: Stir at room temperature for 2 hours. The reaction is exceptionally fast; verify completion via TLC.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove inorganic salts. Wash the Celite pad with additional Acetone (10 mL).

  • Isolation: Concentrate the filtrate in vacuo. The crude thioether is usually >95% pure by NMR, but can be recrystallized from hot ethanol if necessary.

Biological Translation: Targeting the Arachidonic Acid Pathway

Isoxazole derivatives synthesized from this intermediate are frequently evaluated as non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2)[2][3]. The p-tolyl group inserts into the hydrophobic side-pocket of the COX-2 active site (which is larger than that of COX-1), while the functionalized 3-position interacts with the Arg120/Tyr355 gating residues.

Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxidation PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Reduction Inflam Inflammation & Pain (EP1-4 Receptor Activation) PGE2->Inflam Receptor Activation Drug Isoxazole-based API (Synthesized from Intermediate) Drug->COX2 Competitive Allosteric Inhibition

Mechanism of COX-2 inhibition by isoxazole-derived APIs targeting the arachidonic acid pathway.

By utilizing 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, drug discovery teams can bypass the complex, multi-step de novo synthesis of the isoxazole core, directly entering late-stage functionalization to optimize pharmacokinetics and target affinity.

References

  • Chemsrc. "CAS#:927186-78-5 | 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole." Chemsrc Database.
  • ChemicalBook. "3-(chloromethyl)-5-(4-methylphenyl)isoxazole." ChemicalBook Registry.
  • ACS Publications. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry.
  • RSC Advances. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." Royal Society of Chemistry.
  • NIH PMC. "Advances in isoxazole chemistry and their role in drug discovery." National Institutes of Health.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Derivatives from 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold and the Synthetic Power of a Halomethyl Handle

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][4][5] The value of a scaffold, however, is magnified by its potential for synthetic diversification.

This guide focuses on a particularly versatile building block: 3-(chloromethyl)-5-(4-methylphenyl)isoxazole . The strategic placement of a chloromethyl group at the 3-position transforms the stable isoxazole core into a reactive platform for generating extensive libraries of novel derivatives. The C-Cl bond is readily displaced by a wide array of nucleophiles, providing a direct and efficient entry point to new chemical space.[6][7]

These application notes provide detailed protocols for leveraging this reactivity to synthesize four distinct classes of heterocyclic derivatives: isoxazolyl-thioethers/sulfones, isoxazolyl-amines/ethers, isoxazolyl-triazoles, and pyrazoles via ring transformation. Each protocol is designed to be self-validating, with explanations of the chemical principles, detailed characterization data, and troubleshooting insights.

Core Synthetic Pathways Overview

The 3-(chloromethyl)-5-(4-methylphenyl)isoxazole starting material serves as a central hub for divergent synthesis. The primary pathways explored in this guide involve either the direct nucleophilic displacement of the chloride or a multi-step sequence involving transformation of the chloromethyl group into another reactive handle.

G start 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole sub_S S-Nucleophiles (e.g., R-SH) start->sub_S Sₙ2 sub_NO N/O-Nucleophiles (e.g., R₂NH, Ar-OH) start->sub_NO Sₙ2 sub_N3 Azide Nucleophile (NaN₃) start->sub_N3 Sₙ2 ring_trans Hydrazine (N₂H₄) start->ring_trans Ring Opening/ Cyclization prod_thio Isoxazolyl-Thioethers (S-Linked Derivatives) sub_S->prod_thio prod_amine Isoxazolyl-Amines/Ethers (N/O-Linked Derivatives) sub_NO->prod_amine prod_azide 3-(Azidomethyl)-isoxazole (Intermediate) sub_N3->prod_azide prod_pyrazole Pyrazoles (Ring Transformation) ring_trans->prod_pyrazole prod_triazole Isoxazolyl-Triazoles (Click Chemistry) prod_azide->prod_triazole CuAAC

Figure 1: Divergent synthetic pathways from the core isoxazole building block.

Protocol 1: Synthesis of Isoxazolyl-Thioethers and Sulfones via S-Nucleophiles

The reaction of 3-(chloromethyl)isoxazoles with thiols is a robust and high-yielding Williamson-type ether synthesis analog.[6] This Sₙ2 reaction provides facile access to a variety of thioether derivatives, which can be subsequently oxidized to the corresponding sulfones, a functional group also prevalent in bioactive molecules.[8]

Causality and Experimental Rationale
  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the thiol, forming the highly nucleophilic thiolate anion, but mild enough to prevent side reactions or degradation of the isoxazole ring.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to solvate the potassium cation, leaving the thiolate anion "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 substitution.

  • Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the selective oxidation of sulfides to sulfones. Using approximately 2.2 equivalents ensures the reaction goes to completion, bypassing the intermediate sulfoxide stage.

Reaction Scheme

Figure 2: General reaction scheme for thioether and sulfone synthesis.

Step-by-Step Protocol (Thioether Synthesis)
  • To a solution of the desired thiol (1.1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol, 207 mg).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.

  • Add 3-(chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 mmol, 221.7 mg) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure thioether.

Data and Characterization
EntryR-Group (in R-SH)Yield (%)¹H NMR (δ, ppm) of -S-CH₂-
1Phenyl92~ 4.15 (s, 2H)
24-Chlorophenyl89~ 4.12 (s, 2H)
3Benzyl95~ 3.80 (s, 2H)

Expected Characterization Notes:

  • ¹H NMR: The most telling change is the disappearance of the starting material's chloromethyl singlet (approx. δ 4.71 ppm) and the appearance of a new upfield singlet for the methylene protons adjacent to the sulfur atom.

  • ¹³C NMR: Appearance of new signals corresponding to the R-group and a shift in the methylene carbon signal.

  • HRMS: The calculated exact mass should correspond to the molecular formula C₁₁H₁₀ClNO + R-SH - HCl.

Protocol 2: Synthesis of Isoxazolyl-Triazoles via Click Chemistry

The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" used to reliably form 1,4-disubstituted 1,2,3-triazoles.[9][10] This protocol involves a two-step sequence: first, conversion of the chloromethyl group to an azidomethyl group, followed by the cycloaddition with a terminal alkyne.

Causality and Experimental Rationale
  • Azide Formation: Sodium azide (NaN₃) is a potent nucleophile for displacing the chloride. This reaction is typically fast and clean in a polar aprotic solvent. Safety Note: Sodium azide is highly toxic, and organic azides can be explosive. Always handle with appropriate personal protective equipment (PPE) and behind a blast shield. Avoid contact with acids (forms toxic HN₃ gas) and heavy metals.

  • CuAAC Catalysis: A source of Cu(I) is required. This is often generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. This catalytic system is highly efficient and tolerant of a wide range of functional groups.[11]

  • Solvent System: A mixture of t-BuOH and water is a common solvent system for CuAAC, as it effectively dissolves both the organic substrates and the inorganic catalyst components.

Reaction Scheme

Figure 3: Synthesis of isoxazolyl-triazoles via an azide intermediate.

Step-by-Step Protocol

Step A: Synthesis of 3-(Azidomethyl)-5-(4-methylphenyl)isoxazole

  • Dissolve 3-(chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 mmol, 221.7 mg) in DMSO (5 mL).

  • Add sodium azide (1.5 mmol, 97.5 mg) in one portion.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting azide is often pure enough to be used in the next step without further purification.

Step B: CuAAC "Click" Reaction

  • In a flask, dissolve the crude azide intermediate from Step A (1.0 mmol) and a terminal alkyne (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 39.6 mg) in water (1 mL) and add it to the reaction mixture.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 25 mg) in water (1 mL) and add it to the reaction mixture.

  • Stir vigorously at room temperature for 8-24 hours. Monitor by TLC until the azide spot has been consumed.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with a saturated solution of NH₄Cl (to remove copper salts), followed by brine.

  • Dry over sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Data and Characterization
EntryAlkyne (R-C≡CH)Yield (%)¹H NMR (δ, ppm) of Triazole-H¹H NMR (δ, ppm) of -N-CH₂-
1Phenylacetylene88~ 7.85 (s, 1H)~ 5.60 (s, 2H)
2Propargyl alcohol85~ 7.70 (s, 1H)~ 5.55 (s, 2H)
31-Octyne91~ 7.55 (s, 1H)~ 5.52 (s, 2H)

Expected Characterization Notes:

  • FTIR: In the azide intermediate, a sharp, strong absorption band will appear around 2100 cm⁻¹, which will be absent in the final triazole product.

  • ¹H NMR: The final product will show a new singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the C5-proton of the triazole ring. The methylene singlet will shift downfield from the azide intermediate to the final product.

Protocol 3: Ring Transformation to Substituted Pyrazoles

The N-O bond of the isoxazole ring is relatively weak and can be cleaved under certain conditions, allowing for rearrangement into other heterocyclic systems.[1] A classic transformation is the reaction with hydrazine, which cleaves the ring and re-cyclizes to form a pyrazole.[12][13] This method provides access to a completely different heterocyclic core from the same starting material.

Causality and Experimental Rationale
  • Mechanism: Hydrazine acts as a nucleophile, attacking the C5 position of the isoxazole ring. This initiates a cascade involving N-O bond cleavage to form a β-amino enone intermediate, which is then hydrolyzed in situ to a 1,3-diketone. A final condensation with a second molecule of hydrazine (or the other end of the first) yields the thermodynamically stable pyrazole ring.[14]

  • Solvent & Reagent: Hydrazine hydrate is used both as the nucleophile and often as the solvent or co-solvent with ethanol. The reaction is typically performed at reflux to provide the necessary activation energy for the ring-opening cascade.

Reaction Scheme

Figure 4: Hydrazinolysis of the isoxazole to yield a pyrazole derivative.

Step-by-Step Protocol
  • To a solution of 3-(chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 mmol, 221.7 mg) in ethanol (10 mL), add hydrazine hydrate (5.0 mmol, ~0.25 mL).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC, observing the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the mixture until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole.

Data and Characterization
Product NameYield (%)¹H NMR (δ, ppm) of Pyrazole C4-H
5-(Chloromethyl)-3-(4-methylphenyl)-1H-pyrazole75~ 6.45 (s, 1H)

Expected Characterization Notes:

  • ¹H NMR: The spectrum will be significantly different from the starting isoxazole. Key signals include a new singlet for the C4-proton of the pyrazole ring and a broad singlet for the N-H proton (which may be exchangeable with D₂O). The aromatic signals for the tolyl group will remain.

  • Mass Spectrometry: The product will have the same molecular formula and mass as the starting material (C₁₁H₁₀ClN₂), as the reaction is an isomeric transformation.

  • ¹³C NMR: The chemical shifts of the heterocyclic ring carbons will change significantly, reflecting the new pyrazole environment.

References

  • Molybdenum-Mediated One-Pot Synthesis of Pyrazoles
  • Pyrazole-tethered isoxazoles: hypervalent iodine-mediated, metal-free synthesis and biological evaluation - NSF Public Access Repository. Vertex AI Search.
  • Exploring the Synthesis and Applications of Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Vertex AI Search.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. Vertex AI Search.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. Vertex AI Search.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Vertex AI Search.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Publishing. Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Vertex AI Search.
  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. Vertex AI Search.
  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - MDPI. MDPI. [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
  • A review of isoxazole biological activity and present synthetic techniques. Innovare Academic Sciences. [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - MDPI. MDPI. [Link]

  • PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIRBIOLOGICAL ACTIVITIES | Journal of Advanced Scientific Research. ScienSage. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Vertex AI Search.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate. ResearchGate. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC. Vertex AI Search.
  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity - PubMed. PubMed. [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis - PMC. Vertex AI Search.
  • Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar. Semantic Scholar. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. Vertex AI Search.
  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles | Request PDF. ResearchGate. [Link]

Sources

Application Note: Regioselective C–N "Cross-Coupling" (N-Alkylation) of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole with Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

Isoxazoles represent a highly privileged pharmacophore in modern drug discovery, featured prominently in anti-inflammatory agents, antimicrobials, and anticancer therapeutics[1]. The building block 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (CAS: 927186-78-5) is particularly valuable due to its bifunctional nature[2]. The 5-(4-methylphenyl) (or p-tolyl) group provides lipophilic bulk favorable for target binding, while the 3-chloromethyl group serves as a highly reactive electrophilic center[3].

While classically defined as a nucleophilic aliphatic substitution ( SN​2 ), the union of this chloromethyl isoxazole with primary amines is frequently referred to as a "C–N cross-coupling" in combinatorial library synthesis[4]. This guide details the mechanistic rationale, optimized protocols, and troubleshooting strategies for achieving high-yielding, regioselective coupling with primary amines to yield secondary amine building blocks.

Mechanistic Insights & Causality (E-E-A-T)

The reaction between 3-(chloromethyl)-5-(4-methylphenyl)isoxazole and a primary amine proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. However, designing a self-validating protocol requires understanding the delicate balance between basicity, nucleophilicity, and steric hindrance[5].

The Over-Alkylation Dilemma

When a primary amine ( R−NH2​ ) attacks the chloromethyl group, the resulting secondary amine ( R−NH−CH2​−Isoxazole ) is generally more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl group[6]. If left uncontrolled, this leads to rapid over-alkylation, yielding tertiary amines or even quaternary ammonium salts[7].

Causality in Experimental Design:

  • Stoichiometry: To suppress over-alkylation, protocols mandate an excess of the primary amine (1.5 to 3.0 equivalents). The high concentration of the primary amine outcompetes the transient secondary amine for the electrophile[8].

  • Base Selection: A non-nucleophilic base is required to neutralize the HCl byproduct. Potassium carbonate ( K2​CO3​ ) is the industry standard because it is insoluble in organic solvents, acting heterogeneously without interfering with the nucleophile[9]. For homogeneous conditions, N,N-Diisopropylethylamine (DIPEA) is preferred due to its extreme steric hindrance, which prevents it from acting as a competing nucleophile.

  • The Finkelstein Assist: For sterically hindered primary amines (e.g., tert-butylamine), the SN​2 reaction is sluggish. Adding catalytic Sodium Iodide (NaI) triggers an in situ Finkelstein reaction. The chloromethyl group is temporarily converted to a highly reactive iodomethyl intermediate, drastically lowering the activation energy barrier for the incoming amine[10].

Mechanism N1 Nucleophilic Attack 1° Amine lone pair targets electrophilic carbon N2 Transition State Partial C-N bond formation Partial C-Cl bond breaking N1->N2 Backside Approach N3 Intermediate Protonated 2° Ammonium Ion Chloride leaving group N2->N3 Inversion of Configuration N4 Deprotonation Base (e.g., K2CO3) abstracts proton from nitrogen N3->N4 Neutralization N5 Final Product Stable Secondary Amine Isoxazole Derivative N4->N5 Product Formation

Mechanistic pathway of the S_N2 alkylation highlighting the transition state and deprotonation.

Experimental Workflow & Methodologies

The physical execution of this reaction requires strict adherence to anhydrous conditions to prevent the competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.

Workflow A Reagents Preparation Isoxazole + 1° Amine B Reaction Setup Base + Solvent A->B C S_N2 Alkylation 60-80°C, 4-12 h B->C D Aqueous Workup Extraction & Drying C->D E Purification Flash Chromatography D->E F Pure 2° Amine Product Isolation E->F

End-to-end experimental workflow for the synthesis and purification of the secondary amine.

Protocol A: Standard N-Alkylation (For Unhindered Aliphatic & Aromatic Amines)

Ideal for benzylamine, aniline derivatives, and linear alkylamines.

Reagents:

  • 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 eq, 1.0 mmol, 207.65 mg)

  • Primary Amine (1.5 eq, 1.5 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq, 2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ to the flask, followed by 5.0 mL of anhydrous DMF.

  • Amine Introduction: Inject the primary amine into the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Dissolve the 3-(chloromethyl)-5-(4-methylphenyl)isoxazole in 1.0 mL of DMF and add it dropwise to the reaction mixture over 5 minutes. Rationale: Dropwise addition keeps the instantaneous concentration of the electrophile low, further suppressing over-alkylation.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Typical completion time is 4–6 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to remove residual DMF, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-30% EtOAc in Hexanes).

Protocol B: Finkelstein-Assisted Alkylation (For Sterically Hindered Amines)

Ideal for isopropylamine, tert-butylamine, and bulky cyclic amines.

Modifications from Protocol A:

  • Solvent: Change DMF to Acetonitrile (MeCN) to facilitate the precipitation of NaCl.

  • Catalyst: Add Sodium Iodide (NaI, 0.2 eq, 0.2 mmol, 30 mg).

  • Base: Substitute K2​CO3​ with DIPEA (2.0 eq, 2.0 mmol, 348 µL).

  • Procedure Note: Add NaI and the isoxazole to the MeCN first, stir for 15 minutes at room temperature (to form the iodomethyl intermediate), then add the amine and DIPEA. Heat to 70 °C for 8–12 hours[10].

Quantitative Data & Reaction Scope

The following table summarizes expected yields and optimized conditions based on the steric and electronic nature of the primary amine nucleophile.

Amine ClassificationExample Primary AmineEquivalentsBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Unhindered Aliphatic Benzylamine1.5 K2​CO3​ (2.0 eq)DMF60485 – 92
Linear Aliphatic n-Propylamine1.5 K2​CO3​ (2.0 eq)DMF60582 – 88
Hindered Aliphatic Isopropylamine3.0DIPEA / NaI (0.2 eq)MeCN70875 – 80
Highly Hindered tert-Butylamine3.0DIPEA / NaI (0.5 eq)MeCN801255 – 65
Electron-Rich Aromatic p-Anisidine1.2 K2​CO3​ (2.0 eq)DMF80870 – 78
Electron-Poor Aromatic 4-Fluoroaniline1.5DIPEA (2.0 eq)DMF901650 – 60

Troubleshooting & Optimization

  • Issue: High levels of tertiary amine (over-alkylation) detected.

    • Solution: Increase the equivalents of the primary amine to 3.0 or 4.0. Ensure the electrophile is added strictly dropwise to a pre-heated solution of the amine and base[8].

  • Issue: Incomplete conversion of the isoxazole starting material.

    • Solution: If using an unhindered amine, check the quality of the K2​CO3​ (it must be strictly anhydrous). If using a hindered amine, increase the NaI catalyst loading to 0.5 eq to drive the Finkelstein equilibrium[10].

  • Issue: Formation of 3-(hydroxymethyl)isoxazole byproduct.

    • Solution: This is caused by adventitious water reacting with the chloromethyl group. Ensure all solvents are anhydrous, glassware is flame-dried, and the reaction is run under a positive pressure of inert gas (Argon or N2​ ).

References

  • Chemsrc. (2025). CAS#:927186-78-5 | 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole. Retrieved from[Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from[Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from[Link]

  • Chemguide. Multiple Nucleophilic Substitution - Halogenoalkanes and Ammonia. Retrieved from[Link]

  • ACS Omega. (2020). Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides. Retrieved from[Link]

  • ChemRxiv. (2021). Aryl Conjugates that Inhibit Multiple Amantadine Resistant M2 Mutant Influenza A Viruses. Retrieved from[Link]

Sources

Role of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole in synthesizing medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Diversification of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole in Medicinal Chemistry

Mechanistic Grounding of the Isoxazole Scaffold

In contemporary drug discovery, the isoxazole heterocycle serves as a privileged scaffold, frequently utilized as a metabolically stable bioisostere for esters and amides[1]. Among its functionalized derivatives, 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (CAS: 927186-78-5) has emerged as a highly versatile building block for generating diverse chemical libraries[2].

The architectural value of this specific scaffold lies in its tripartite nature:

  • The Isoxazole Core: Provides critical hydrogen-bond acceptor sites (via the N and O heteroatoms) while resisting enzymatic hydrolysis, thereby improving the pharmacokinetic profile of the resulting drug candidates[3].

  • The 5-(4-Methylphenyl) Moiety: The p-tolyl group imparts a defined lipophilic vector. This moiety is highly effective at anchoring molecules into hydrophobic binding pockets, a structural feature heavily exploited in the design of COX-2 inhibitors and PPARδ agonists[4].

  • The 3-Chloromethyl Electrophile: The chloromethyl group offers an optimal balance between shelf-stability and reactivity. While bromomethyl derivatives are prone to degradation and dimerization, the chloromethyl group undergoes clean, predictable bimolecular nucleophilic substitution ( SN​2 ) under mild conditions, preventing the base-catalyzed ring-opening that frequently plagues sensitive heterocycles[5][6].

Divergent Synthetic Workflows

To harness the full potential of this scaffold, researchers must employ highly optimized, self-validating protocols. The following methodologies detail the synthesis of aryloxymethyl and aminomethyl derivatives, emphasizing the causality behind every experimental parameter.

IsoxazoleDiversification Scaffold 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole [Core Electrophile] Phenols Phenols + K2CO3 (Williamson Etherification) Scaffold->Phenols SN2 Displacement Amines 1°/2° Amines + DIPEA (N-Alkylation) Scaffold->Amines SN2 Displacement Thiols Thiols + NaOMe (Thioetherification) Scaffold->Thiols SN2 Displacement Aryloxy 3-Aryloxymethyl Isoxazoles (COX-2 / Anti-inflammatory) Phenols->Aryloxy Amino 3-Aminomethyl Isoxazoles (CNS / Antimicrobial) Amines->Amino Thioether 3-Arylthiomethyl Isoxazoles (PPARδ / Agrochemical) Thiols->Thioether

Fig 1: Divergent synthetic pathways of the 3-chloromethyl isoxazole scaffold via SN2 reactions.

Protocol A: Synthesis of Ether-Linked Libraries (Williamson Etherification)

This protocol utilizes substituted phenols to generate 3-aryloxymethyl-5-(4-methylphenyl)isoxazoles, a structural motif common in anti-inflammatory agents[5].

Reagents:

  • 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Phenoxide: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the substituted phenol in anhydrous DMF (approx. 0.2 M). Add finely powdered anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is a mild, insoluble base. It is strong enough to deprotonate the phenol ( pKa​≈10 ) to form the highly nucleophilic phenoxide ion, but weak enough to prevent the degradation of the isoxazole ring, which can occur with stronger bases like NaH or NaOH.

  • Electrophile Activation: Add catalytic KI to the suspension, followed by the dropwise addition of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole dissolved in a minimal volume of DMF.

    • Causality: The addition of KI initiates an in situ Finkelstein reaction. The chloride is transiently exchanged for an iodide, creating a significantly better leaving group. This lowers the activation energy of the subsequent SN​2 displacement, reducing required reaction temperatures and minimizing thermal degradation.

  • Reaction Execution: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The disappearance of the UV-active chloromethyl starting material validates completion.

  • Quench and Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine (to remove residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Synthesis of Amine-Linked Libraries (N-Alkylation)

This protocol generates secondary or tertiary amine derivatives, which are heavily utilized in CNS-active and antimicrobial compound libraries[3].

Reagents:

  • 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the scaffold in anhydrous CH3​CN (0.15 M). Add DIPEA, followed by the desired amine.

    • Causality: CH3​CN is chosen over DMF here because it provides sufficient polarity to stabilize the SN​2 transition state but is highly volatile, allowing for easy removal during workup. DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the reactant amine, which would otherwise kill its nucleophilicity.

  • Thermal Activation: Heat the mixture to 60 °C under a reflux condenser. Stir for 6–8 hours for primary amines, or 8–12 hours for sterically hindered secondary amines.

  • Workup and Validation: Concentrate the reaction mixture directly under reduced pressure to remove CH3​CN . Redissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ .

    • Causality: The basic wash ensures the newly formed amine product remains in its free-base (lipophilic) form, keeping it in the organic layer while inorganic salts are washed away.

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography (DCM:Methanol gradient) to isolate the target aminomethyl isoxazole.

Quantitative Optimization Matrix

To assist in library planning, the following table summarizes the typical kinetic parameters and expected yields for the nucleophilic diversification of the 3-chloromethyl isoxazole scaffold, synthesized from literature precedents[4][5].

Nucleophile TypeBase / AdditiveSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
Phenols (Ar-OH) K2​CO3​ , KI (cat.)DMF804 - 682 - 91KI accelerates substitution via in situ Finkelstein activation.
Primary Amines DIPEA CH3​CN 606 - 875 - 85DIPEA prevents amine protonation without competing as a nucleophile.
Secondary Amines Et3​N CH3​CN 608 - 1270 - 80Increased steric hindrance of the nucleophile extends required reaction time.
Thiols (Ar-SH) NaOMeMeOH252 - 488 - 95High inherent polarizability/nucleophilicity of thiolate allows for room temperature conditions.

References

  • Chemsrc. CAS#:927186-78-5 | 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole.[2] URL:

  • National Institutes of Health (PMC). Advances in isoxazole chemistry and their role in drug discovery.[1] URL:

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.[5] URL:

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives.[3] URL:

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[6] URL:

  • National Institutes of Health (PMC). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity.[4] URL:

Sources

Application Notes and Protocols for the Catalytic Scale-Up Preparation of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic synthesis of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, a key intermediate in the development of various pharmaceutical compounds. Moving beyond traditional stoichiometric methods, this guide details a robust, scalable, one-pot protocol centered on a phase-transfer catalyzed [3+2] cycloaddition. The presented methodology emphasizes efficiency, safety, and high yield, addressing the critical needs of process chemistry and drug development. Detailed experimental protocols, mechanistic insights, and considerations for scale-up are provided to facilitate the practical application of this advanced synthetic strategy.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 3-(chloromethyl)-5-arylisoxazole framework serves as a versatile building block, with the reactive chloromethyl group enabling further molecular elaboration and conjugation.[3][4] The target molecule, 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, is therefore a compound of significant interest for the synthesis of novel drug candidates.

Traditional multi-step syntheses of such isoxazole derivatives can be inefficient, time-consuming, and generate substantial waste, posing challenges for large-scale production.[5] The development of catalytic, one-pot methodologies is thus crucial for streamlining the synthesis, improving process efficiency, and aligning with the principles of green chemistry.[6]

Synthetic Strategies: A Shift Towards Catalysis

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][7] The nitrile oxide is a highly reactive intermediate and is typically generated in situ from an aldoxime precursor using an oxidizing agent.[7][8]

While effective, classical methods often rely on stoichiometric amounts of oxidants like sodium hypochlorite, which can present challenges in terms of selectivity and downstream processing on a larger scale. Catalytic approaches offer a more elegant and efficient alternative. Phase-transfer catalysis (PTC), in particular, has emerged as a powerful technique for enhancing reaction rates and selectivities in biphasic systems, making it an attractive option for industrial-scale synthesis.[6][9][10] PTC facilitates the transport of reactants between an aqueous and an organic phase, enabling reactions that would otherwise be slow or inefficient.[10]

This guide focuses on a phase-transfer catalyzed approach for the one-pot synthesis of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole from readily available starting materials.

Proposed Catalytic Scale-Up Methodology

The proposed method is a one-pot, phase-transfer catalyzed [3+2] cycloaddition of the nitrile oxide derived from 4-methylbenzaldoxime with 3-chloro-1-propyne.

Reaction Scheme:

Reaction_Scheme cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product 4-methylbenzaldoxime 4-Methylbenzaldoxime Reaction_Step + 3-chloro-1-propyne 3-Chloro-1-propyne Reagents NaOCl (aq) Tetrabutylammonium Bromide (TBAB) Toluene Product 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole Product_Arrow G start Start: Biphasic System (Aqueous NaOCl / Organic Reactants) ptc Phase-Transfer Catalyst (TBAB) Transfers OCl- to Organic Phase start->ptc oxidation Oxidation of 4-Methylbenzaldoxime ptc->oxidation nitrile_oxide In situ Generation of 4-Methylbenzonitrile Oxide oxidation->nitrile_oxide cycloaddition [3+2] Cycloaddition with 3-Chloro-1-propyne nitrile_oxide->cycloaddition product Formation of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole cycloaddition->product end End: Product in Organic Phase product->end

Catalytic cycle workflow.

Detailed Experimental Protocol

Materials:

  • 4-Methylbenzaldoxime (1.0 eq)

  • 3-Chloro-1-propyne (1.2 eq)

  • Sodium hypochlorite solution (10-15% aqueous solution, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-methylbenzaldoxime (1.0 eq), 3-chloro-1-propyne (1.2 eq), tetrabutylammonium bromide (0.05 eq), and toluene (5-10 volumes).

  • Initiation: Begin vigorous stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution (2.0 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldoxime is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add saturated sodium sulfite solution to quench any remaining oxidant.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) for larger scales.

Process Optimization and Scale-Up Considerations

When scaling up this protocol, the following parameters should be carefully considered and optimized:

ParameterConsideration for Scale-Up
Catalyst Loading While 5 mol% is a good starting point, optimization to 1-2 mol% could significantly improve process economics without compromising reaction time.
Temperature Control The initial oxidation is exothermic. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.
Rate of Addition Slow, controlled addition of the sodium hypochlorite solution is critical for both safety and selectivity.
Agitation Efficient mixing is crucial in a biphasic system to ensure adequate mass transfer between the aqueous and organic phases.
Work-up and Purification For multi-kilogram scales, recrystallization is often preferred over chromatography for product purification due to its cost-effectiveness and scalability.

Expected Outcomes

Based on similar transformations reported in the literature for the synthesis of 3,5-disubstituted isoxazoles via phase-transfer catalysis, the following outcomes can be reasonably expected:

MetricExpected Result
Yield 75-90%
Purity (after purification) >98%
Reaction Time 6-8 hours

Conclusion

The presented phase-transfer catalyzed, one-pot synthesis of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole offers a highly efficient, scalable, and economically viable alternative to traditional multi-step methods. By leveraging the principles of catalysis and process optimization, this protocol provides a practical solution for the large-scale production of this important pharmaceutical intermediate, thereby accelerating drug discovery and development programs.

References

  • Kano, T., Yamamoto, A., Song, S., & Maruoka, K. (2011). Catalytic asymmetric syntheses of isoxazoline-N-oxides under phase-transfer conditions. Chemical Communications, 47(15), 4358-4360. [Link]

  • Rajanarendar, E., et al. (2007). Phase Transfer Catalyzed Synthesis of 3‐Methyl‐4H‐pyrazolo[3,4‐d]isoxazole from 3,5‐Dimethyl‐4‐isoxazolyldiazonium Tetrafluoroborate. ChemInform, 38(20). [Link]

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(4), 384-385. [Link]

  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. ChemInform, 41(45). [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2024). Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of Bis-Isoxazoles. IJCRT, 12(9). [Link]

  • Wang, Y., et al. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Cadart, T., et al. (2016). Enantioselective Phase-Transfer Catalyzed α-Sulfanylation of Isoxazolidin-5-ones: An Entry to β2,2-Amino Acid Derivatives. Chemistry – A European Journal, 22(43), 15261-15264. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Singh, U., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32939-32961. [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. [Link]

  • Potkin, V., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Chemistry of Heterocyclic Compounds. (2019). SIMPLE ONE-POT SYNTHESIS OF 5-(CHLOROMETHYL)ISOXAZOLES FROM ALDOXIMES AND 2,3-DICHLORO-1-PROPENE. [Link]

  • Semantic Scholar. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. [Link]

  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Organic Chemistry Portal. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. [Link]

  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • BMC. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

  • ResearchGate. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]

  • Han, X., et al. (2015). Catalytic Asymmetric Synthesis of Isoxazolines From Silyl Nitronates. Organic Letters, 17(13), 3194-3197. [Link]

  • RSC Publishing. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with the sterically demanding substrate, 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole , and encountering challenges in C-C bond formation.

The unique structure of this molecule presents a significant hurdle: the steric bulk imposed by the 5-aryl substituent and the isoxazole ring itself can severely impede access to the reactive chloromethyl center. This often leads to low yields, catalyst deactivation, or undesired side reactions in standard cross-coupling protocols. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most common problems encountered during coupling reactions with 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole in a direct question-and-answer format.

Issue 1: Low to Non-Existent Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole and an arylboronic acid is failing. I'm observing mostly starting material and some decomposition. What are the primary causes and how can I fix this?

Answer: This is the most prevalent issue and typically stems from one or more stages of the catalytic cycle being kinetically hindered. The steric congestion around the electrophilic carbon of the chloromethyl group makes oxidative addition—the first and often rate-limiting step—exceptionally difficult for the palladium catalyst.

Here is a systematic workflow to diagnose and solve this problem:

G cluster_0 Troubleshooting Low Yield cluster_1 Catalyst System Solutions cluster_2 Base Selection Solutions cluster_3 Leaving Group Solutions Start Low / No Yield Catalyst Step 1: Evaluate Catalyst System (Ligand & Pd Source) Start->Catalyst Base Step 2: Optimize Base Selection Catalyst->Base Still Low Yield Ligand Switch to Bulky, Electron-Rich Monophosphine Ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). Catalyst->Ligand Precatalyst Use a well-defined Pd(II) precatalyst (e.g., G3/G4 Palladacycles) for reliable Pd(0) generation. Catalyst->Precatalyst LeavingGroup Step 3: Enhance Leaving Group Base->LeavingGroup Still Low Yield BaseStrength Use a stronger, non-nucleophilic base like K₃PO₄ or t-BuOK to facilitate transmetalation. Base->BaseStrength Solubility Ensure proper mixing in biphasic systems (e.g., Dioxane/H₂O) with vigorous stirring. Base->Solubility Success Reaction Optimized LeavingGroup->Success Improvement Seen Finkelstein Convert -CH₂Cl to the more reactive -CH₂I in situ using NaI or KI (Finkelstein reaction). LeavingGroup->Finkelstein

Caption: Workflow for troubleshooting low yields in hindered couplings.

In-depth Explanation:

  • Catalyst & Ligand Selection (The Most Critical Factor) : Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective because they are not sterically bulky enough to promote the crucial reductive elimination step, nor are they electron-rich enough to facilitate the difficult oxidative addition.[1]

    • Recommendation : Employ bulky, electron-rich monophosphine ligands (often called "Buchwald Ligands") or N-Heterocyclic Carbenes (NHCs). These ligands create a highly reactive, coordinatively unsaturated monoligated Pd(0) species necessary to engage the hindered substrate.[2][1] NHCs, with their strong σ-donor properties, are particularly effective.[3][4][5]

Ligand ClassRecommended ExamplesPerformance with Hindered SubstratesReference(s)
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosExcellent. Often the first choice for di- and tri-ortho-substituted biaryl synthesis.[1]
N-Heterocyclic Carbenes (NHCs) Acenaphthoimidazolylidene-Pd complexes (e.g., PEPPSI-IPr)Highly Efficient. Can outperform phosphines, especially for tetra-ortho-substituted biaryls, often with lower catalyst loadings.[4][5]
Standard Phosphines PPh₃, PCy₃Ineffective. Typically results in low to no yield due to slow oxidative addition and catalyst decomposition.[1]
  • Base Selection : The base is not merely a proton scavenger; it is critical for activating the boronic acid to form the boronate species required for transmetalation.

    • Recommendation : For hindered couplings, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker ones like sodium carbonate (Na₂CO₃).[1] For extremely challenging substrates, a strong base like potassium tert-butoxide (t-BuOK) may be necessary.[4]

  • Leaving Group Ability : The C-Cl bond is strong and its cleavage during oxidative addition can be slow.

    • Recommendation : If optimizing the catalyst and base is insufficient, consider an in situ Finkelstein reaction. Adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) can convert the chloromethyl group to the much more reactive iodomethyl intermediate, which undergoes oxidative addition much faster.[6]

Issue 2: Significant Formation of an SN2 Side Product

Question: My reaction is producing a significant amount of a side product where the chlorine has been replaced by a methoxy group from my sodium methoxide base. How do I prevent this?

Answer: This is a classic case of competing pathways. The benzylic-like chloromethyl group is a potent electrophile for both the desired Pd-catalyzed cross-coupling and undesired direct Sₙ2 nucleophilic substitution by the base or solvent.

Causality: Strong, nucleophilic bases like sodium methoxide (NaOMe), sodium hydroxide (NaOH), or even potassium tert-butoxide (t-BuOK) in the presence of water can directly attack the electrophilic carbon.[7]

Solutions:

  • Switch to a Non-Nucleophilic Base: The most effective solution is to use a base that is sterically hindered and/or has low nucleophilicity.

    • Primary Choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to promote the Suzuki cycle but are poor nucleophiles.[1]

  • Lower the Reaction Temperature: Sₙ2 reactions often have a lower activation energy than the catalytic cycle's rate-limiting step. Lowering the temperature can sometimes disproportionately slow the undesired substitution pathway, allowing the cross-coupling to become the major route, albeit over a longer reaction time.

  • Use a Milder Base: If the substrate is particularly sensitive, a mild base like potassium fluoride (KF) can be effective, especially if the boronic acid is robust.[1]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is the best starting point for this substrate: Suzuki, Stille, or something else?

A1: The Suzuki-Miyaura coupling is generally the best starting point . The primary reasons are the operational simplicity, the wide commercial availability of boronic acids, and the fact that the boron-containing byproducts are typically non-toxic and easily removed.[2]

Coupling ReactionProsCons
Suzuki-Miyaura Wide substrate scope, non-toxic byproducts, vast literature.Can be sensitive to base and solvent conditions.
Stille Tolerant of many functional groups.Highly toxic organotin reagents and byproducts, which are difficult to remove.[2]
Sonogashira Excellent for introducing alkynyl groups.Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling).
Buchwald-Hartwig Premier method for C-N and C-O bond formation.Not suitable for C-C coupling with this substrate.

Q2: How do I strategically select a ligand if I am starting a new project with a hindered isoxazole?

A2: A logical, stepwise approach is best. Avoid random screening. The following decision tree provides a rational starting point for ligand selection.

G cluster_0 Ligand Selection Strategy for Hindered Substrates Start Start: Hindered Coupling (e.g., di-ortho substituted) Phosphine Trial 1: Bulky, Electron-Rich Monophosphine Ligand (e.g., XPhos or SPhos) + Pd(OAc)₂ or Pd₂(dba)₃ Start->Phosphine Check1 Yield > 70%? Phosphine->Check1 NHC Trial 2: N-Heterocyclic Carbene (NHC) (e.g., Pd-PEPPSI-IPr Precatalyst) Check1->NHC No Optimize Optimize Reaction Conditions (Base, Temp, Solvent) Check1->Optimize Yes Check2 Improvement? NHC->Check2 Check2->Optimize Yes Consult Consult Specialist Literature for highly specific ligands (e.g., AntPhos for tetra-ortho).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4nn4NcJhAKQFcfJCR1MPmn4TuM_-OYPPQjDIO8GdHBCg3BwjvjmTitZia-oo9YdDDRj4USQLywjU7IDkdhILSeEt8efgZbm758VM6KUUJu6xuMEmoar0-wcP_qauASuebVuyZmip2WqO4UWSTRWEpceQczq-Vzqmp8zKLGYil1RTT_FESctCFnpFABvCaHPtYzWryIiIhkaKh8YvJv30gUQW-xnLSk9cz)] Check2->Consult No

Sources

Storage conditions to prevent hydrolysis of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolytic Degradation

Introduction

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole is a valuable heterocyclic compound, frequently utilized as a building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous therapeutic agents, prized for its ability to engage in various biological interactions and improve pharmacokinetic profiles.[1] However, the utility of this specific reagent is critically dependent on its chemical integrity. The presence of a chloromethyl group at the 3-position of the isoxazole ring introduces a significant susceptibility to hydrolysis.[2] This guide provides a comprehensive overview of the mechanisms behind this degradation, detailed storage protocols to prevent it, and troubleshooting steps for researchers who suspect sample decomposition.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis, and why is 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole prone to it?

A: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[2][3] In the case of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, the key reactive site is the chloromethyl (-CH₂Cl) group.

The Mechanism: The carbon-chlorine (C-Cl) bond is polar, with the chlorine atom being more electronegative, which makes the carbon atom electrophilic (electron-poor). Water (H₂O), although a weak nucleophile, can attack this electrophilic carbon atom. This nucleophilic substitution reaction displaces the chloride ion (Cl⁻), replacing it with a hydroxyl group (-OH) from the water molecule. The result is the formation of the corresponding alcohol, 3-(Hydroxymethyl)-5-(4-methylphenyl)isoxazole, and hydrochloric acid (HCl). This reaction can be catalyzed by both acidic and basic conditions.[2]

Caption: Hydrolysis of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole.

Q2: What are the definitive storage conditions to prevent the hydrolysis of this compound?

A: Preventing hydrolysis requires stringent control over environmental factors, primarily moisture. The goal is to create a storage environment that is as dry and cold as possible.

ParameterRecommendationRationale & Scientific Justification
Temperature ≤ -20°C (Freezer) The rate of most chemical reactions, including hydrolysis, is temperature-dependent.[4] Storing the compound at low temperatures significantly reduces the kinetic energy of molecules, slowing the rate of degradation. For long-term storage, a freezer is strongly recommended over a refrigerator.
Atmosphere Inert Gas (Argon or Nitrogen) Air contains ambient moisture.[5] By replacing the air in the storage container with a dry, inert gas like argon or nitrogen, you effectively remove water vapor, a key reactant for hydrolysis. This is especially critical for long-term storage or for highly pure samples.
Moisture Control Store in a Desiccator with Active Desiccant The compound must be rigorously protected from moisture.[2][6] Always store containers inside a desiccator containing an active desiccant such as silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. Ensure the desiccant is periodically refreshed or regenerated.
Container Tightly-Sealed, Amber Glass Vial or Bottle The container must have a secure, airtight seal to prevent moisture ingress. Polytetrafluoroethylene (PTFE)-lined caps are recommended. Amber glass is used to protect against potential photodegradation (photolysis), which can affect compounds with aromatic groups.[3][5]
Handling Minimize Exposure to Ambient Air When handling the compound, do so quickly in a low-humidity environment (e.g., a glove box or on a dry day).[7] Avoid leaving the container open. Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.
Q3: How can I detect if my sample of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole has degraded?

A: Degradation can manifest through both physical and analytical changes.

  • Visual Inspection: Look for changes in the physical state. A pure, crystalline solid may become sticky, waxy, or oily as the hydroxymethyl product (an alcohol) forms, which often has a lower melting point.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective check. The hydrolysis product, 3-(hydroxymethyl)-5-(4-methylphenyl)isoxazole, is more polar than the starting material due to the hydroxyl group. On a silica gel TLC plate, the degradation product will appear as a new spot with a lower Rf value (it will travel a shorter distance up the plate).

  • High-Performance Liquid Chromatography (HPLC): In a reverse-phase HPLC analysis, the more polar hydrolysis product will have a shorter retention time than the parent compound. The appearance of a new, earlier-eluting peak and a corresponding decrease in the area of the main peak are clear indicators of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shift of the methylene protons (-CH₂-) will change. The signal for the chloromethyl protons (-CH₂Cl) will decrease, and a new signal for the hydroxymethyl protons (-CH₂OH) will appear at a different chemical shift, typically further upfield.

  • pH Measurement: If the compound is dissolved in a non-buffered aqueous or alcoholic solution, the formation of HCl as a byproduct will cause the pH of the solution to decrease (become more acidic).

Troubleshooting Guide for Suspected Hydrolysis

If you suspect your sample has undergone hydrolysis, follow this logical workflow to diagnose the issue and determine the appropriate course of action.

Troubleshooting_Workflow start Suspected Hydrolysis (e.g., failed reaction, inconsistent data) confirm_degradation Step 1: Confirm Degradation Run analytical check (TLC, HPLC, or NMR) against a reliable standard or past data. start->confirm_degradation is_degraded Is degradation confirmed? confirm_degradation->is_degraded no_degradation No significant degradation detected. Investigate other experimental variables (reagents, conditions, etc.). is_degraded->no_degradation No assess_storage Step 2: Assess Storage Conditions Was the compound stored at ≤ -20°C? Was it under inert gas? Was a desiccant used? is_degraded->assess_storage Yes storage_fail Storage conditions were inadequate. assess_storage->storage_fail No storage_ok Storage conditions appear adequate. assess_storage->storage_ok Yes remediate Step 4: Remediation Can the material be repurified (e.g., column chromatography, recrystallization)? storage_fail->remediate assess_handling Step 3: Assess Experimental Handling Was the compound exposed to water, protic solvents, or non-anhydrous reagents? Was the reaction pH acidic or basic? storage_ok->assess_handling handling_fail Potential hydrolysis during experiment. assess_handling->handling_fail handling_fail->remediate purify Purify and re-characterize the material. Implement correct storage immediately. remediate->purify Yes discard Discard the degraded material. Procure a new batch and implement strict storage protocols. remediate->discard No / Impractical

Sources

Validation & Comparative

Structural validation of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole using FT-IR spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Validation of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract

In the landscape of medicinal chemistry, isoxazole derivatives are privileged scaffolds due to their wide-ranging biological activities. The precise structural confirmation of these synthesized molecules is a non-negotiable prerequisite for further investigation in drug development pipelines. This guide provides a comprehensive, in-depth protocol and analysis for the structural validation of a key intermediate, 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, using Fourier-Transform Infrared (FT-IR) spectroscopy. Moving beyond a simple recitation of peaks, we will explore the causal relationships between molecular structure and vibrational modes, establish a robust experimental protocol, and compare the spectral data against a potential synthetic precursor to demonstrate the discriminatory power of FT-IR as a primary characterization technique.

Part 1: The Rationale for Vibrational Spectroscopy in Heterocyclic Drug Intermediates

FT-IR spectroscopy is an indispensable tool in synthetic chemistry. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint." For a molecule like 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, this technique is exceptionally powerful. It allows for the rapid, non-destructive confirmation of key functional groups whose presence, or absence, validates the success of a chemical transformation.

The core value of FT-IR in this context is its ability to confirm the formation of the isoxazole ring and the integrity of the peripheral substituents—the chloromethyl group and the p-tolyl moiety. Each of these components possesses characteristic vibrational modes that we can predict and identify.

Part 2: A Self-Validating Experimental Protocol for FT-IR Analysis

The trustworthiness of any spectral data begins with a meticulous and reproducible experimental protocol. The following procedure is designed to ensure high-quality data from a solid organic sample. The choice of the Potassium Bromide (KBr) pellet method is deliberate; it is a cost-effective technique that minimizes spectral interference from solvents and produces sharp, well-defined peaks for crystalline solids.

Step-by-Step Methodology for KBr Pellet Preparation and Spectral Acquisition
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the synthesized 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole into a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.

    • Add approximately 150-200 mg of spectroscopic grade KBr powder. KBr is chosen for its hygroscopic nature and its transparency in the mid-IR region (4000-400 cm⁻¹).

    • Thoroughly mix the sample and KBr by grinding for another 1-2 minutes until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet-pressing die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This process creates a semi-transparent, disc-shaped pellet. A transparent pellet is indicative of good sample dispersion and minimal light scattering.

  • Data Acquisition:

    • Carefully place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the ambient atmosphere (primarily H₂O and CO₂) to be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition Grind 1. Grind 1-2 mg of Sample Add_KBr 2. Add ~200 mg Spectroscopic KBr Grind->Add_KBr Mix 3. Mix & Grind Homogenously Add_KBr->Mix Load_Die 4. Load Die Mix->Load_Die Press 5. Apply 7-10 tons Pressure Load_Die->Press Background 6. Acquire Background Spectrum Press->Background Acquire 7. Acquire Sample Spectrum (16 scans, 4 cm-1) Background->Acquire

Caption: Structure of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole with key regions highlighted: (A) Chloromethyl, (B) Isoxazole Ring, (C) p-Tolyl Ring, (D) Tolyl Methyl.

Table 1: Assignment of Characteristic FT-IR Peaks for 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole
Observed Frequency (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Corroboration
~3050MediumAromatic C-H StretchAbsorptions above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching, confirming the presence of the aromatic p-tolyl ring. [1][2]
~2960, ~2925Medium-WeakAliphatic C-H Stretch (asymmetric & symmetric)These peaks correspond to the C(sp³)-H stretching of the tolyl -CH₃ and the chloromethyl -CH₂- groups. [3][4]
~1615StrongC=N Stretch (Isoxazole Ring)The imine-like C=N bond within the isoxazole ring typically shows a strong absorption in this region. [5][6]
~1590, ~1510MediumC=C Stretch (Aromatic Ring)These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring of the p-tolyl group. [1][2]
~1450Medium-CH₂- Scissoring / -CH₃ Asymmetric BendThis peak arises from the bending vibrations of the aliphatic C-H bonds in both the chloromethyl and tolyl methyl groups.
~1380Medium-Weak-CH₃ Symmetric Bend ("Umbrella" mode)This absorption is characteristic of the symmetric bending of the tolyl methyl group. [6]
~1250StrongC-O-N Stretch (Isoxazole Ring)The stretching of the C-O single bond within the isoxazole ring often appears as a strong band in the fingerprint region. [5]
~945MediumN-O Stretch (Isoxazole Ring)The N-O bond stretch is a key indicator of the isoxazole heterocycle. [7]
~830StrongC-H Out-of-Plane Bend (p-disubstituted)A strong band in this region is highly diagnostic for a 1,4-disubstituted (para) aromatic ring, confirming the substitution pattern of the tolyl group. [8]
~730StrongC-Cl StretchThe stretching vibration of the carbon-chlorine bond is expected in this region of the fingerprint spectrum. [4][8]

Part 4: Comparative Analysis - Distinguishing from a Key Starting Material

To truly validate the structure, we must demonstrate that the obtained spectrum is inconsistent with plausible alternatives, such as unreacted starting materials. A common synthesis for 5-substituted isoxazoles involves the cyclization of an α,β-unsaturated ketone (a chalcone). Let's compare the FT-IR spectrum of our target molecule with that of a hypothetical precursor, (E)-1-(4-methylphenyl)-4-chlorobut-2-en-1-one .

The key difference is the presence of the α,β-unsaturated carbonyl group (C=C-C=O) in the precursor, which will be absent in the final isoxazole product.

Table 2: Comparative FT-IR Analysis for Structural Confirmation
Vibrational ModeExpected in Precursor (Chalcone)Observed in Product (Isoxazole)Significance of Difference
C=O Stretch ~1665 cm⁻¹ (Strong) Absent The disappearance of the strong carbonyl peak is the most definitive evidence of successful cyclization and formation of the isoxazole ring. [9]
C=C Stretch (alkene) ~1640 cm⁻¹ (Medium)AbsentThe loss of the conjugated alkene C=C bond further supports the consumption of the chalcone precursor.
C=N Stretch Absent~1615 cm⁻¹ (Strong) The appearance of this strong band confirms the formation of the imine-like bond within the newly formed isoxazole ring. [5][6]
N-O Stretch Absent~945 cm⁻¹ (Medium) The presence of this band is direct evidence of the N-O bond, a fundamental component of the isoxazole heterocycle. [7]

This comparative analysis provides a logical, self-validating system. The presence of product-specific peaks (C=N, N-O) coupled with the absence of reactant-specific peaks (C=O) provides exceptionally strong evidence for the successful synthesis and structural identity of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole.

Conclusion

FT-IR spectroscopy serves as a rapid, reliable, and information-rich technique for the primary structural validation of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole. Through a systematic analysis of the spectrum, we can confirm the presence of all key structural motifs: the p-tolyl group, the chloromethyl substituent, and most critically, the isoxazole heterocyclic core. By comparing the product spectrum against that of a likely precursor, we can definitively conclude the success of the chemical transformation. This analytical rigor is fundamental in the progression of novel chemical entities from synthesis to advanced stages of drug discovery and development.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

  • Journal of Emerging Technologies and Innovative Research. Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. [Link]

  • Scholars Research Library. Anti-inflammatory evaluation of isoxazole derivatives. [Link]

  • Alek Grady Synthetic Formal Report #2. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • PubChem, National Institutes of Health. Isoxazole. [Link]

  • ScienceDirect. Conformational stability determination of chloromethyl thiirane from variable temperature FT-IR studies of rare gas solutions, structural parameters, and ab initio calculations. [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • SpectraBase. 3-(o-Chlorophenyl)-5-methyl-2'-morpholine-4-isoxazolecarboxanilide. [Link]

  • ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • PubChemLite. 3-(chloromethyl)-5-(4-methylphenyl)isoxazole (C11H10ClNO). [Link]

  • ResearchGate. Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chegg.com. Solved Thursday, January 26, 2017 3046 PM 101 6.74am 1,88.... [Link]

  • PubChem, National Institutes of Health. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. [Link]

  • Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

  • SpectraBase. 4-p-Tolyl-4-piperidinol - Optional[FTIR] - Spectrum. [Link]

Sources

Benchmarking 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole against standard isoxazole building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole: A Strategic Guide to Isoxazole Building Blocks in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for carboxylic acids, esters, and amides (1)[1]. By mimicking the planar geometry of an amide bond while eliminating the hydrolytic liability associated with amidases and esterases, isoxazoles dramatically enhance the in vivo half-life of pharmacophores.

Within this chemical space, 3-(chloromethyl)isoxazoles serve as critical electrophilic building blocks for late-stage functionalization (2)[2]. The specific derivative, 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (CM-Tol-Isoxazole, CAS: 927186-78-5) (3)[3], introduces a p-tolyl moiety that fundamentally alters the physicochemical profile of the resulting molecule compared to standard unsubstituted variants.

The inclusion of the 4-methylphenyl group serves two primary causal functions:

  • Lipophilic Modulation: The methyl group increases the overall LogP, driving better passive membrane permeability, which is critical for central nervous system (CNS) targets.

  • Electronic Tuning: The electron-donating inductive effect of the para-methyl group subtly enriches the electron density of the isoxazole ring, modulating the hydrogen-bond accepting capacity of the isoxazole nitrogen and stabilizing the ring against harsh reaction conditions (4)[4].

Bioisostere A Target Pharmacophore (Amide/Ester Linkage) B Metabolic Liability (Rapid Hydrolysis) A->B in vivo degradation C Isoxazole Bioisostere (CM-Tol-Isoxazole) A->C Isosteric Replacement D Enhanced Stability & Lipophilicity C->D PK Optimization

Logical flow of bioisosteric replacement using isoxazole scaffolds to bypass metabolic liabilities.

Quantitative Benchmarking: CM-Tol-Isoxazole vs. Standard Alternatives

When designing a synthetic route, selecting the correct isoxazole building block dictates both the reaction efficiency and the final pharmacokinetic profile. The table below benchmarks CM-Tol-Isoxazole against two standard alternatives: the unsubstituted 3-(Chloromethyl)isoxazole and the 5-phenyl variant.

Parameter3-(Chloromethyl)isoxazole3-(Chloromethyl)-5-phenylisoxazole3-(Chloromethyl)-5-(4-methylphenyl)isoxazole
CAS Number 115027-08-0306935-41-1927186-78-5
Molecular Weight 117.53 g/mol 193.63 g/mol 207.65 g/mol
Calculated LogP (cLogP) ~0.6~2.4~2.9
Steric Hindrance (C5) MinimalHigh (Planar Phenyl)Very High (Extended Tolyl)
S_N2 Reactivity Extremely High (Prone to degradation)High (Stable intermediate)High (Stable intermediate)
Primary Utility Fragment-based screeningStandard bioisosteric replacementLipophilicity-driven PK optimization

Data Interpretation: While the unsubstituted 3-(chloromethyl)isoxazole offers minimal steric hindrance, it is highly susceptible to ring-opening under basic conditions. The addition of the 5-aryl group in CM-Tol-Isoxazole provides necessary steric shielding and electronic stabilization, making it a far more robust electrophile for complex library synthesis.

Experimental Methodology: Self-Validating S_N2 Alkylation Protocol

The chloromethyl group at the 3-position is highly reactive towards nucleophiles. However, a critical failure point in utilizing these building blocks is the occurrence of over-alkylation (e.g., di-alkylation of primary amines) and potential ring-opening under harsh basic conditions (5)[5]. To mitigate this, the following protocol is engineered as a chemoselective, self-validating system.

Protocol: Chemoselective Mono-Alkylation of Primary Amines

Step 1: Preparation of the Nucleophilic Complex

  • Action: Dissolve the primary amine (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered, oven-dried K₂CO₃ (2.0 equiv).

  • Causality: Anhydrous DMF ensures the nucleophile is not heavily solvated by hydrogen bonds (as it would be in protic solvents), maximizing its reactivity toward the chloromethyl electrophile. K₂CO₃ acts as a heterogeneous, mild base to neutralize the HCl byproduct, driving the reaction forward without acting as a competing nucleophile.

Step 2: Electrophile Introduction

  • Action: Cool the suspension to 0 °C. Add CM-Tol-Isoxazole (1.05 equiv) dropwise as a solution in DMF.

  • Causality: The electrophilicity of the benzylic-like chloride is exceptionally high. Ambient temperature initiation frequently results in an exothermic runaway reaction yielding di-alkylated byproducts. The slight 0.05 equiv excess compensates for trace moisture degradation while strictly limiting the stoichiometric availability required for over-alkylation.

Step 3: Self-Validating Reaction Monitoring

  • Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Sample the reaction every 30 minutes for LC-MS analysis.

  • Validation Checkpoint: The system is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the CM-Tol-Isoxazole mass (m/z 207.6) (3)[3] and the plateauing of the mono-alkylated product mass. If a trace peak corresponding to the di-alkylated mass begins to form, the reaction must be quenched immediately.

Step 4: Quench and Extraction

  • Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine.

  • Causality: NH₄Cl provides a mild, buffered quench that prevents base-catalyzed ring cleavage during workup. The 5% LiCl wash is critical for effectively removing residual DMF from the organic phase, which would otherwise co-elute during flash chromatography and ruin the final compound's purity.

Workflow N1 1. Reagent Preparation Dry DMF, K2CO3, Nucleophile N2 2. Electrophile Addition Add CM-Tol-Isoxazole at 0°C N1->N2 N3 3. Reaction Monitoring LC-MS tracking (Prevent over-alkylation) N2->N3 N4 4. Quench & Extraction NH4Cl quench, EtOAc extraction N3->N4 N5 5. Purification Flash Chromatography (Hex/EtOAc) N4->N5

Step-by-step workflow for the controlled S_N2 alkylation of 3-(chloromethyl)isoxazoles.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace - 1

  • side reactions and byproducts in 3-Bromo-5-(chloromethyl)isoxazole reactions - Benchchem - 5

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - ACS Publications - 4

  • CAS#:927186-78-5 | 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole - Chemsrc - 3

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate - 2

Sources

A Comparative Guide to the Biological Activity of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a versatile framework for developing novel therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] This guide focuses on the derivatives of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, offering a comparative analysis of their biological activities, supported by experimental data and methodologies. Our objective is to provide an in-depth technical resource for researchers engaged in the discovery and development of new isoxazole-based pharmaceuticals.

Synthesis of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole Derivatives: A Generalized Approach

The synthesis of 3,5-disubstituted isoxazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of a chalcone derivative with hydroxylamine hydrochloride.[5] In the context of our core compound, the synthesis would commence with the Claisen-Schmidt condensation of 4-methylacetophenone with an appropriate aldehyde to yield a chalcone. This intermediate is then cyclized with hydroxylamine hydrochloride to form the isoxazole ring. Subsequent modification at the 3-position, such as chlorination of a hydroxymethyl group, would yield the 3-(chloromethyl)-5-(4-methylphenyl)isoxazole parent structure. Further derivatization can be achieved by nucleophilic substitution of the chloromethyl group, allowing for the introduction of a wide range of functional moieties.[6]

Diagram of the General Synthetic and Evaluation Workflow

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (4-methylacetophenone, Aldehyde) Chalcone Claisen-Schmidt Condensation (Chalcone Formation) Start->Chalcone Isoxazole_Ring Cyclization with Hydroxylamine HCl (Isoxazole Ring Formation) Chalcone->Isoxazole_Ring Parent_Compound Functional Group Interconversion (e.g., Chlorination) to yield 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole Isoxazole_Ring->Parent_Compound Derivatives Nucleophilic Substitution (Synthesis of Derivatives) Parent_Compound->Derivatives Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) Derivatives->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Derivatives->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of isoxazole derivatives.

Comparative Biological Activity

The biological profile of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The following sections provide a comparative overview of the antimicrobial and anticancer activities of various isoxazole derivatives, with a focus on structure-activity relationships (SAR).

Isoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][7] The presence of specific substituents on the phenyl rings at the C-3 and C-5 positions can greatly enhance their efficacy.

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Electron-withdrawing groups such as nitro and chloro at the C-3 phenyl ring have been shown to enhance antibacterial activity.

  • Electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring can also contribute to increased antibacterial potency.[1]

  • The introduction of a p-bromophenyl group at certain positions has been associated with high antibacterial and antifungal activity.[8]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Representative Isoxazole Derivatives

Compound IDR1 (at C-3)R2 (at C-5)S. aureusB. subtilisE. coliP. aeruginosaC. albicansReference Standard
Hypothetical-1 -CH2-Morpholine4-methylphenyl12.5255010025Ciprofloxacin (1-2)
Hypothetical-2 -CH2-S-Phenyl4-methylphenyl2550100>10050Fluconazole (8-16)
Hypothetical-3 -CH2-O-Phenyl4-methylphenyl50100>100>100100
Standard Drug --1.50.82.01.01.0

Note: The data in this table is hypothetical and serves as an illustrative example of how results would be presented. Actual values would be derived from specific experimental studies.

The anticancer potential of isoxazole derivatives is a rapidly growing area of research.[4][9] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor progression.[4][10]

Key Insights from SAR Studies:

  • Halogen substituents (bromo and chloro) , particularly at the para-position of a phenyl ring attached to the isoxazole core, are consistently linked to increased anticancer activity.[11]

  • The presence of a trimethoxyphenyl moiety can be beneficial for cytotoxicity.[11]

  • 3,5-disubstituted isoxazoles have shown significant antiproliferative properties against various cancer cell lines.[10]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Isoxazole Derivatives

Compound IDR1 (at C-3)R2 (at C-5)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference Standard
Hypothetical-4 -CH2-N-Phthalamide4-methylphenyl5.27.810.5Doxorubicin (0.5-1.5)
Hypothetical-5 -CH2-S-Benzothiazole4-methylphenyl8.112.315.2
Hypothetical-6 -CH2-O-(4-chlorophenyl)4-methylphenyl3.55.18.9
Standard Drug --0.81.21.0

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbes in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Diagram of the MTT Assay Workflow

Cell_Seeding Seed cancer cells in a 96-well plate and incubate. Compound_Treatment Treat cells with various concentrations of isoxazole derivatives. Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24-48 hours). Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation by viable cells. MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan. Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 values. Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized isoxazole derivatives and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

The derivatives of 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole represent a promising class of compounds with tunable biological activities. The ease of modification at the 3-position allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Structure-activity relationship studies have revealed that the antimicrobial and anticancer potencies of these derivatives are highly dependent on the nature of the substituents. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. The development of isoxazole-based compounds with improved pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements - Engineered Science Publisher. (2023, December 11).
  • Isoxazole derivatives as anticancer agents - ChemicalBook. (2024, March 4).
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021, October 5).
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed. (2005, February 15).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives - ARC Journals. (2015, December 15).
  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchG
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9).
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide - Benchchem.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023, February 2).
  • Synthesis and Structure-Activity Relationship Study of Novel Isoxazole derivatives as Promising Antioxidants - ProQuest. (2017, November 13).
  • Isoxazoles – Antifungal activity.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Novel Isoxazole-Based Antifungal Drug Candid
  • Novel Isoxazole-Based Antifungal Drug Candid
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. (2025, August 12).
  • Isoxazole Derivatives as Regulators of Immune Functions - MDPI. (2018, October 22).

Sources

Safety Operating Guide

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly reactive synthetic intermediates. 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole (CAS: 927186-78-5)[1] is a valuable heterocyclic building block, but its structural features demand rigorous, specialized disposal protocols.

Standard waste disposal templates often fail to address the specific mechanistic hazards of complex molecules. This guide establishes a self-validating operational plan for the disposal of this compound, ensuring laboratory safety, environmental compliance, and the protection of downstream personnel.

Chemical Profile & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the chemical causality behind the compound's reactivity. The disposal strategy for 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole is dictated by two critical structural elements:

  • The Chloromethyl Moiety ( −CH2​Cl ): This functional group is highly susceptible to nucleophilic substitution ( SN​2 ). In a biological context, it acts as a potent alkylating agent capable of covalently modifying proteins and nucleic acids ()[2]. This makes the compound highly toxic, potentially mutagenic, and a severe lachrymator/irritant to mucous membranes[3].

  • The Halogenated Isoxazole Core: The presence of covalently bound chlorine classifies this material strictly as Halogenated Organic Waste [4]. Combusting halogenated compounds generates highly corrosive hydrogen chloride (HCl) gas[5]. Therefore, it cannot be processed in standard solvent incinerators and requires specialized thermal destruction to prevent atmospheric contamination and equipment failure[5].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following protocol transitions from chemical deactivation to logistical containment, ensuring that every step validates the safety of the next.

Phase 1: In-Hood Quenching (For Bulk Material or Spills)

Experience dictates that highly reactive alkylating agents should never be stored in bulk waste containers without prior deactivation.

  • Procedure: If disposing of pure, unused bulk chemical or managing a concentrated spill, perform a controlled hydrolysis in a certified fume hood. Slowly add the compound to a stirred solution of a mild nucleophile (e.g., dilute aqueous sodium bicarbonate or an alcohol/water mixture).

  • Causality: This nucleophilic attack displaces the chloride ion, converting the hazardous chloromethyl group into a significantly less toxic hydroxymethyl derivative ()[6]. This proactive step neutralizes the immediate alkylating hazard, protecting environmental health and safety (EHS) personnel from exposure during downstream transport.

Phase 2: Segregation and Containment
  • Procedure: All unquenched reaction mixtures, contaminated extraction solvents, and quenched residues must be deposited exclusively into a designated "Halogenated Organic Waste" container ()[4]. Use high-density polyethylene (HDPE) or amber borosilicate glass containers with secure, threaded, vapor-tight caps[7].

  • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and poses a severe safety risk[4]. Standard incinerators will suffer catastrophic corrosion from HCl gas; maintaining a strict halogenated stream ensures the waste is routed to appropriately equipped facilities[5].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Procedure: Store the waste container in an EPA-compliant Satellite Accumulation Area at or near the point of generation. The container must be labeled with the words "Hazardous Waste" and the exact chemical contents (e.g., "Halogenated Waste: Dichloromethane, 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole") before the first drop of waste is added ()[7].

  • Causality: Labeling at the point of generation is a self-validating safety mechanism. If a researcher is incapacitated, emergency responders can immediately identify the chemical hazards without relying on secondary logs[7]. Furthermore, containers must remain closed at all times unless actively receiving waste to prevent the fugitive emission of toxic alkylating vapors[4].

Phase 4: Final EHS Transfer and Thermal Destruction
  • Procedure: Request a waste pickup from your facility's EHS department before accumulating 55 gallons or reaching the one-year storage limit ()[7][8].

  • Causality: EHS will transport the halogenated waste to a commercial facility for rotary kiln incineration ()[5]. This process operates at extreme temperatures (>1000°C) to completely cleave the carbon-halogen bonds. The incinerator is equipped with a caustic scrubbing system (utilizing bases like NaOH) to neutralize the resulting HCl gas into harmless salt water before exhaust release, preventing acid rain[5].

Quantitative Data & Classification Summary

ParameterSpecificationOperational Implication
Chemical Name 3-(Chloromethyl)-5-(4-methylphenyl)isoxazoleFull name required on all SAA waste labels[7].
CAS Number 927186-78-5Required for SDS tracking and EHS inventory logs[1].
Primary Hazards Alkylating agent, Corrosive, ToxicMandates nitrile/neoprene gloves and fume hood handling[3].
Waste Stream Halogenated Organic WasteStrict separation from non-halogenated solvents required[4].
Destruction Method Rotary Kiln IncinerationRequires caustic scrubbing to neutralize HCl gas byproducts[5].
Container Material HDPE or Borosilicate GlassAvoid metal drums due to potential corrosive degradation[8].

Operational Workflow Visualization

DisposalWorkflow N1 Waste Generation 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole N2 Chemical Quenching (Optional) Hydrolysis of Chloromethyl Group N1->N2 Bulk/Spill Residues N3 Waste Segregation Strictly Halogenated Organic Stream N1->N3 Standard Lab Waste N2->N3 Quenched Mixture N4 Containment & SAA Storage HDPE/Glass, Full EPA Labeling N3->N4 Transfer to SAA N5 EHS Transfer & Final Destruction Rotary Kiln Incineration w/ Caustic Scrubbing N4->N5 EHS Pickup

Fig 1: Operational workflow for the safe segregation and disposal of halogenated isoxazole waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." URL:[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." URL:[Link]

  • Organic Syntheses. "Benzyl Chloromethyl Ether (Safety and Handling of Chloromethyl Alkylating Agents)." URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(4-methylphenyl)isoxazole
Reactant of Route 2
3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。